molecular formula C9H7N3O2 B1395355 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014631-89-0

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1395355
CAS No.: 1014631-89-0
M. Wt: 189.17 g/mol
InChI Key: MEKNAPSWZLHSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridin-3-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNAPSWZLHSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712386
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014631-89-0
Record name 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: From Discovery to Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The narrative delves into the foundational synthetic strategies that likely led to its first creation, based on established principles of pyrazole synthesis, and explores its evolution as a valuable building block in the development of therapeutic agents. This document serves as a detailed resource, offering insights into the chemical logic behind its synthesis and its applications in modern drug discovery.

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings in a single molecular entity creates a scaffold with a unique combination of chemical properties and biological relevance. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure in drug design.[2]

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental component of many pharmaceuticals. Its inclusion can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to interact with biological targets. The combination of these two heterocycles in this compound results in a molecule with a rich chemical landscape, poised for diverse applications, particularly in the synthesis of kinase inhibitors and other targeted therapies.

The Genesis of a Molecule: A History Rooted in Classic Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in publicly accessible records, its conceptualization and first synthesis can be confidently inferred from the foundational principles of pyrazole chemistry established in the late 19th century.

The most probable and historically significant route to this class of compounds is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[3] This robust and versatile reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] In the case of our target molecule, the logical precursors would be 3-hydrazinopyridine and a suitable 1,3-dicarbonyl synthon, such as diethyl 2-(ethoxymethylene)malonate .[4][5]

The timeline of the development of related pyrazole-containing drugs and agrochemicals in the 20th century suggests that the synthesis of pyridinyl-pyrazoles for research purposes likely occurred as chemists began to explore the vast chemical space offered by combining different heterocyclic systems. The specific compound, this compound, with its CAS number 1014631-89-0, likely emerged from such explorations, initially as a novel chemical entity and later as a key intermediate in various research and development programs.[6]

Deconstructing the Synthesis: A Technical Walk-through

The synthesis of this compound is a multi-step process that showcases fundamental organic reactions. The most logical and widely practiced approach is outlined below.

The Core Reaction: Cyclocondensation

The key step in the formation of the pyrazole ring is the cyclocondensation reaction between 3-hydrazinopyridine and diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the malonate derivative.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Subsequent elimination of water and ethanol results in the formation of the aromatic pyrazole ring.

This reaction yields ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate .

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Hydrazinopyridine Step1 Cyclocondensation Reactant1->Step1 Reactant2 Diethyl 2-(ethoxymethylene)malonate Reactant2->Step1 Product Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate Step1->Product

Caption: The foundational cyclocondensation reaction.

Final Step: Saponification

The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved through saponification, using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt.

G cluster_start Starting Material cluster_process Process cluster_product Final Product Start Ethyl 1-(pyridin-3-yl)-1H- pyrazole-4-carboxylate Step1 1. Base Hydrolysis (e.g., NaOH) Start->Step1 Step2 2. Acidification (e.g., HCl) Step1->Step2 Product 1-(Pyridin-3-yl)-1H- pyrazole-4-carboxylic acid Step2->Product

Caption: The final saponification step to yield the carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Part A: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of 3-hydrazinopyridine dihydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Addition of Malonate: To the resulting mixture, add diethyl 2-(ethoxymethylene)malonate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

Part B: Synthesis of this compound

  • Hydrolysis: Dissolve the purified ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at 60-70 °C for 2-3 hours.

  • Acidification: Cool the reaction mixture to 0-5 °C and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery: A Modern Perspective

This compound and its derivatives are of significant interest in contemporary drug discovery, primarily as intermediates in the synthesis of kinase inhibitors. The structural motif is often found in compounds targeting a variety of kinases involved in cancer and inflammatory diseases.

The pyrazole core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the pyridinyl moiety can be modified to enhance solubility and target-specific interactions. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, to introduce additional pharmacophoric elements.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
CAS Number 1014631-89-0
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol

Conclusion

The story of this compound is a testament to the enduring power of classical organic synthesis and the continuous evolution of medicinal chemistry. While its precise moment of "discovery" may be embedded within the broader history of heterocyclic chemistry, its importance as a building block in the quest for novel therapeutics is undeniable. This guide has provided a comprehensive look at its likely historical synthesis, a detailed experimental protocol, and its modern applications, offering a valuable resource for researchers in the field.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, a molecule integrating the pharmacologically significant pyridine and pyrazole scaffolds, presents a compelling case for therapeutic investigation. While direct biological data remains limited, its structural motifs are prevalent in a multitude of bioactive agents, suggesting a rich potential for therapeutic intervention. This guide delineates a comprehensive strategy to systematically uncover the mechanism of action (MoA) of this compound. We will explore potential biological targets based on structure-activity relationships of analogous compounds and present a detailed, phased experimental workflow. This document serves as a roadmap for researchers, providing the foundational logic and detailed protocols necessary to transition this compound from a chemical entity to a potential therapeutic candidate with a well-defined biological function.

Introduction: The Therapeutic Potential of Pyrazole-Pyridine Scaffolds

The confluence of pyrazole and pyridine rings in a single molecular entity has given rise to a plethora of compounds with significant biological activities. Pyrazole derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The pyridine ring, a common feature in many pharmaceuticals, is crucial for molecular interactions with various biological targets. The subject of this guide, this compound, with its distinct chemical architecture, is posited to interact with key cellular pathways implicated in disease. Given that structurally related pyrazole derivatives have been identified as intermediates in the synthesis of kinase inhibitors and fungicides, a primary hypothesis is that this compound may exert its effects through the modulation of protein kinases or fungal metabolic pathways[3][4]. This guide will provide a structured approach to test these hypotheses and uncover the compound's precise MoA.

Physicochemical Properties and Synthesis Outline

A thorough understanding of the physicochemical properties of this compound is fundamental for its biological evaluation.

PropertyValueSource
Molecular FormulaC9H7N3O2PubChem[5]
Molecular Weight189.17 g/mol PubChem
XlogP (predicted)0.3PubChem[5]
CAS Number1014631-89-0ChemicalBook

The synthesis of pyrazole carboxylic acids can be achieved through various established synthetic routes[6][7]. A general approach for the synthesis of this compound could involve the reaction of a pyridine-substituted hydrazine with a suitable three-carbon synthon, followed by cyclization and functional group manipulation to yield the desired carboxylic acid. The precise synthetic pathway would require optimization to ensure high purity and yield, which are critical for reliable biological testing.

Proposed Mechanisms of Action and Experimental Validation

Based on the activities of structurally analogous compounds, we propose two primary hypothetical mechanisms of action for this compound: A) Inhibition of Protein Kinases and B) Antifungal Activity . The following sections outline a comprehensive experimental plan to investigate these hypotheses.

Hypothesis A: Protein Kinase Inhibition

Numerous pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

A broad-spectrum kinase panel assay is the logical first step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Assay

  • Compound Preparation: Solubilize this compound in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of 50-100 human kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >50% inhibition.

For the identified kinase "hits," the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical hit "Kinase X")

  • Reagents: Recombinant human Kinase X, appropriate substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Assay Setup: In a 96-well plate, serially dilute this compound. Add Kinase X, its substrate, and ATP to initiate the reaction.

  • Detection: After incubation, add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

To confirm that the compound inhibits the target kinase within a cellular context, downstream signaling pathways should be examined.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

  • Cell Culture: Culture a cell line known to have active Kinase X signaling.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Protein Extraction and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known Kinase X substrate and total substrate (as a loading control).

  • Analysis: A dose-dependent decrease in the phosphorylated substrate will confirm cellular target engagement.

Hypothetical Signaling Pathway and Experimental Workflow

G cluster_0 Hypothesis A: Kinase Inhibition Compound 1-(Pyridin-3-yl)-1H- pyrazole-4-carboxylic acid KinasePanel Kinase Panel Screen (>50 kinases) Compound->KinasePanel HitKinase Identify Hit Kinase(s) (e.g., Kinase X) KinasePanel->HitKinase IC50 IC50 Determination (In Vitro Assay) HitKinase->IC50 CellularAssay Cellular Assay (Western Blot) HitKinase->CellularAssay Potency Quantify Potency IC50->Potency TargetEngagement Confirm Target Engagement (↓ Phosphorylation) CellularAssay->TargetEngagement

Caption: Workflow for investigating the kinase inhibitory activity of the compound.

Hypothesis B: Antifungal Activity

The use of pyrazole derivatives as fungicides suggests that this compound may possess antifungal properties[4][8].

The initial step is to assess the compound's ability to inhibit the growth of various fungal species.

Experimental Protocol: Broth Microdilution Assay

  • Fungal Strains: Select a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in fungal growth medium. Inoculate each well with a standardized fungal suspension.

  • Incubation and Reading: Incubate the plates at an appropriate temperature. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.

If the compound exhibits antifungal activity, further experiments are needed to determine its specific mechanism. Potential mechanisms include cell wall disruption, ergosterol biosynthesis inhibition, or interference with essential metabolic pathways.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

  • Rationale: Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

  • Method: Treat fungal cells with the compound at its MIC. Extract the sterols and analyze the sterol profile using spectrophotometry or gas chromatography-mass spectrometry (GC-MS).

  • Analysis: A decrease in the ergosterol content and an accumulation of its precursors would suggest that the compound inhibits this pathway.

Proposed Antifungal Investigation Workflow

G cluster_1 Hypothesis B: Antifungal Activity Compound 1-(Pyridin-3-yl)-1H- pyrazole-4-carboxylic acid AntifungalScreen Antifungal Susceptibility (Broth Microdilution) Compound->AntifungalScreen MIC Determine MIC AntifungalScreen->MIC MoA_Studies Mechanism of Action Studies MIC->MoA_Studies Ergosterol Ergosterol Biosynthesis Assay MoA_Studies->Ergosterol CellWall Cell Wall Integrity Assay MoA_Studies->CellWall Metabolism Metabolic Pathway Analysis MoA_Studies->Metabolism

Caption: Experimental workflow for assessing the antifungal properties of the compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the systematic elucidation of the mechanism of action of this compound. By leveraging the known biological activities of structurally related pyrazole and pyridine derivatives, we have proposed plausible hypotheses and detailed experimental protocols to test them. The successful execution of this research plan will not only unveil the therapeutic potential of this specific compound but will also contribute to the broader understanding of the structure-activity relationships of this important class of heterocyclic compounds. Future work could involve medicinal chemistry efforts to optimize the potency and selectivity of the compound based on the initial findings, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, the pyrazole nucleus is a privileged scaffold, renowned for its metabolic stability and versatile substitution patterns that allow for precise modulation of physicochemical and pharmacological properties. The fusion of a pyrazole ring with a pyridine moiety, as seen in 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, creates a molecule of significant interest. This structure combines the established pharmacophoric features of the pyrazole core with the hydrogen bonding capabilities and electronic properties of the pyridine ring.[1][2] The carboxylic acid group at the 4-position serves as a critical synthetic handle, enabling further elaboration into amides, esters, and other functional groups, making it an invaluable building block for combinatorial library synthesis and lead optimization campaigns.[3] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications in drug development.

Chemical Structure and Physicochemical Properties

The structural identity of this compound is defined by a pyridine ring linked via a nitrogen atom to the N1 position of a pyrazole ring, which is further substituted with a carboxylic acid at the C4 position.

Figure 1: Chemical Structure

Caption: 2D structure of this compound.

This arrangement results in a planar, aromatic system with a unique electronic and spatial profile, which is key to its utility in interacting with biological targets. A summary of its key properties is presented below.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1014631-89-0-
Molecular Formula C₉H₇N₃O₂[4]
Molecular Weight 189.17 g/mol [4]
Monoisotopic Mass 189.05383 Da[4]
Predicted XlogP 0.3[4]
Appearance Off-white to light yellow solid (typical)General Knowledge
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in waterGeneral Knowledge

Synthesis and Mechanistic Rationale

The construction of the 1-aryl-pyrazole-4-carboxylic acid scaffold is a well-established process in synthetic organic chemistry. A robust and common approach involves the condensation of a substituted hydrazine with a suitable three-carbon electrophile, followed by hydrolysis. For the title compound, 3-hydrazinopyridine serves as the key precursor.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages:

  • Condensation and Cyclization: Reaction of 3-hydrazinopyridine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalent to form the ethyl ester precursor.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

This pathway is chosen for its high efficiency, use of commercially available starting materials, and operational simplicity.

synthesis_workflow start_materials 3-Hydrazinopyridine + Ethyl 2-formyl-3-oxopropanoate intermediate Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate start_materials->intermediate Condensation/ Cyclization hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis acidification Acidic Workup (e.g., HCl) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydrazinopyridine dihydrochloride (1 eq.) in ethanol. Add a suitable base, such as sodium acetate or triethylamine (2.2 eq.), to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Reaction Initiation: To the stirred solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq.) dropwise at room temperature. The ethoxymethylene group is an excellent leaving group, and its displacement by the more nucleophilic nitrogen of the hydrazine initiates the reaction.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. The initial Michael-type addition is followed by an intramolecular condensation and dehydration, driven by heat, to form the stable aromatic pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the crude or purified ethyl ester from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The protonation of the carboxylate salt renders it insoluble in the aqueous medium, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold ethanol or ether to remove residual organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Structural Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Carboxylic Acid (COOH): A broad singlet, typically >12 ppm. - Pyrazole Protons (H3, H5): Two singlets in the aromatic region, likely between 8.0-9.0 ppm. - Pyridine Protons: Four distinct signals in the aromatic region (approx. 7.5-9.2 ppm), exhibiting characteristic coupling patterns (dd, ddd, etc.).
¹³C NMR - Carbonyl (C=O): Signal in the range of 165-175 ppm. - Pyrazole & Pyridine Carbons: Multiple signals in the aromatic region (approx. 110-155 ppm).
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[5] - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹.[6] - C=N and C=C Stretches (Aromatic): Multiple bands in the 1400-1620 cm⁻¹ region.[5]
Mass Spec (MS) - [M+H]⁺: Expected at m/z 190.0611.[4] - [M-H]⁻: Expected at m/z 188.0465.[4]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for generating novel chemical entities with therapeutic potential. The pyrazole core is a cornerstone in many approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities.[7][8]

A Privileged Pharmacophore

The pyridinyl-pyrazole motif is a validated pharmacophore. The nitrogen atoms in both rings act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions with biological targets. This diverse interaction potential has led to the development of pyrazole derivatives with activities including:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[9]

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[1]

  • Antimicrobial: Showing efficacy against both bacterial and fungal pathogens.[10]

  • Antiviral and Antidepressant: Demonstrating a broad utility in various therapeutic areas.[2]

Scaffold for Library Synthesis

The carboxylic acid functionality is the key to its utility as a building block. It provides a reactive site for coupling reactions, most notably amide bond formation, which is one of the most common linkages in small-molecule drugs. This allows for the systematic exploration of the chemical space around the core scaffold.

applications core 1-(Pyridin-3-yl)-1H- pyrazole-4-carboxylic acid amide_coupling Amide Coupling (R-NH₂) core->amide_coupling esterification Esterification (R-OH) core->esterification reduction Reduction (e.g., LiAlH₄) core->reduction amides Amide Library (Diverse R groups) amide_coupling->amides Explore SAR esters Ester Library esterification->esters alcohols (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)methanol reduction->alcohols New Intermediate

Caption: Role as a core scaffold for generating diverse chemical libraries.

By reacting the core acid with a diverse collection of amines, a large library of novel amides can be rapidly synthesized. Each new "R" group introduced can probe different pockets of a target protein, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its functional handle for chemical elaboration make it a high-value intermediate. For researchers and drug development professionals, this scaffold offers a reliable starting point for the design and synthesis of next-generation therapeutics across a multitude of disease areas.

References

An In-Depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Emergence of Pyrazole-Pyridine Scaffolds in Medicinal Chemistry

The confluence of a pyrazole and a pyridine ring into a single molecular entity has given rise to a class of compounds with significant therapeutic potential. 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid stands as a cornerstone of this chemical family, serving as a versatile building block in the design of targeted therapies. Its structural rigidity, coupled with the specific arrangement of hydrogen bond donors and acceptors, makes it an ideal scaffold for interacting with the active sites of various enzymes, particularly kinases. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. The pyrazole nucleus itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide array of biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The precise and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The formal IUPAC name for the topic of this guide is This compound .

To facilitate comprehensive literature and database searches, researchers should also be aware of its common synonyms and identifiers:

  • Synonyms: 1-(3-Pyridyl)-1H-pyrazole-4-carboxylic acid

  • CAS Number: 1014631-89-0

It is crucial to distinguish this specific isomer from other structurally similar compounds, such as those where the pyridine or carboxylic acid substituent is at a different position on the pyrazole ring, as these variations can lead to vastly different biological activities.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key computed properties for this compound.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂PubChem
Molecular Weight 189.17 g/mol PubChem
XLogP3 0.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 189.053826 g/mol PubChem
Topological Polar Surface Area 71.3 ŲPubChem

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of pyrazole carboxylic acids can be achieved through several established methodologies. A common and effective approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Below is a representative, detailed protocol for the synthesis of the title compound, adapted from general procedures described in the patent literature for related analogs.

Experimental Protocol:

Materials:

  • 3-Hydrazinopyridine dihydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Step 1: Preparation of the Pyrazole Ester Intermediate.

    • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 3-hydrazinopyridine dihydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.

  • Step 2: Hydrolysis to the Carboxylic Acid.

    • Dissolve the crude pyrazole ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete hydrolysis of the ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with concentrated hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices: The use of sodium ethoxide as a base is to deprotonate the hydrazine starting material, increasing its nucleophilicity for the initial attack on the dicarbonyl equivalent. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid. Acidification is then necessary to protonate the carboxylate and precipitate the final product.

Applications in Drug Development: A Scaffold for Kinase Inhibition

The this compound scaffold is a prominent feature in the design of a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyrazole-pyridine core can be strategically functionalized to create potent and selective inhibitors of various kinases.

Inhibition of p38 MAP Kinase and its Role in Inflammation

One of the most extensively studied applications of pyrazole-based compounds is the inhibition of p38 mitogen-activated protein (MAP) kinase.[1][2] The p38 MAP kinase signaling pathway is a key regulator of the inflammatory response, and its overactivation is implicated in a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[3]

Derivatives of this compound can be designed to bind to the ATP-binding pocket of p38 kinase, preventing its phosphorylation and subsequent activation. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

p38_pathway stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPK Kinases (MKK3/6) stress->MKK activate p38 p38 MAP Kinase MKK->p38 phosphorylate & activate downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylate & activate cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream->cytokines induce expression inhibitor 1-(Pyridin-3-yl)-1H-pyrazole-4- carboxylic acid derivatives inhibitor->p38 inhibit

Figure 1: Simplified schematic of the p38 MAP kinase signaling pathway and the inhibitory action of this compound derivatives.

Broader Kinase Inhibition and Anti-Cancer Potential

Beyond p38, the pyrazole-pyridine scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs).[4] By modifying the substituents on the pyrazole and pyridine rings, medicinal chemists can fine-tune the selectivity and potency of these inhibitors for specific kinase targets. This adaptability makes this compound a "privileged scaffold" in the design of targeted cancer therapies.

Conclusion and Future Directions

This compound is a molecule of significant interest to the drug discovery community. Its robust and versatile chemical nature, combined with the proven therapeutic potential of the pyrazole-pyridine scaffold, ensures its continued relevance in the development of novel kinase inhibitors. Future research will likely focus on the synthesis of libraries of derivatives based on this core structure, with the aim of identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the treatment of a wide spectrum of human diseases. The continued exploration of this chemical space holds great promise for the future of targeted medicine.

References

"1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. The causality behind spectral features is explained, detailed experimental protocols are provided, and an integrated approach to structural elucidation is demonstrated. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of this important molecular scaffold.

Molecular Structure and Spectroscopic Overview

This compound is a bifunctional molecule featuring a pyridine ring linked to a pyrazole-4-carboxylic acid moiety. This combination of a basic pyridine nitrogen, an acidic carboxylic proton, and two distinct aromatic systems creates a unique electronic environment that is reflected in its spectroscopic output. Accurate characterization is paramount for its use as a building block in the synthesis of pharmacologically active agents.

The structural confirmation of this molecule relies on the synergistic interpretation of three core analytical techniques:

  • NMR Spectroscopy to elucidate the precise proton and carbon framework and connectivity.

  • IR Spectroscopy to identify key functional groups, particularly the carboxylic acid.

  • Mass Spectrometry to confirm the molecular weight and provide fragmentation data that supports the overall structure.

Below is the chemical structure with standardized numbering for NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of this molecule, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR

A self-validating protocol ensures data reliability. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar carboxylic acid and, crucially, to slow the exchange of the acidic carboxylic and pyrazole N-H protons, allowing for their observation.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds (to ensure full relaxation of quaternary carbons for ¹³C), and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over 1024-2048 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and pyridine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
COOH~13.0Broad SingletN/A1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[1]
H2'~9.10DoubletJ ≈ 2.5 Hz1HThis proton is ortho to the pyridine nitrogen and is significantly deshielded. It shows a small coupling to H4'.[2]
H5~8.95SingletN/A1HPositioned between two nitrogen atoms (N1 of pyrazole and N1' of pyridine) in a 1,3-relationship, leading to strong deshielding.
H6'~8.70Doublet of DoubletsJ ≈ 4.8, 1.5 Hz1HThis proton is also ortho to the pyridine nitrogen, resulting in a downfield shift. It couples to both H4' and H5'.[2]
H4'~8.25Doublet of TripletsJ ≈ 8.0, 2.5 Hz1HThis proton is meta to the pyridine nitrogen and coupled to H2', H5', and H6'.
H3~8.20SingletN/A1HStandard chemical shift for a proton on a pyrazole ring.[3]
H5'~7.60Doublet of DoubletsJ ≈ 8.0, 4.8 Hz1HThis proton is para to the pyridine nitrogen and exhibits a chemical shift typical for a pyridine proton in this position.[2]
Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. Carbons directly attached to nitrogen atoms will be shifted downfield.

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C=O (COOH)~163Typical chemical shift for a carboxylic acid carbon.[4]
C2'~151Carbon adjacent to the pyridine nitrogen is strongly deshielded.[5]
C6'~148Also adjacent to the pyridine nitrogen, resulting in a downfield shift.[5]
C5~142Carbon in the pyrazole ring adjacent to two nitrogen atoms.
C3'~136Quaternary carbon of the pyridine ring attached to the pyrazole nitrogen.
C3~134Methine carbon of the pyrazole ring.
C4'~125Methine carbon in the pyridine ring.[5]
C5'~124Methine carbon in the pyridine ring.[5]
C4~110Quaternary carbon of the pyrazole ring attached to the carboxyl group.
Workflow for 2D NMR Structural Confirmation

To unambiguously assign these signals, 2D NMR experiments like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

G cluster_workflow 2D NMR Confirmation Workflow Acquire_1H Acquire ¹H Spectrum Acquire_COSY Acquire ¹H-¹H COSY Acquire_1H->Acquire_COSY Acquire_13C Acquire ¹³C Spectrum Acquire_HMBC Acquire ¹H-¹³C HMBC Acquire_13C->Acquire_HMBC Assign_Spins Assign Pyridine Spin System Acquire_COSY->Assign_Spins Assign_Quats Assign Quaternary Carbons Acquire_HMBC->Assign_Quats Final_Structure Confirm Final Structure Assign_Spins->Final_Structure Assign_Quats->Final_Structure

Caption: Workflow for structural confirmation using 2D NMR techniques.

An HMBC spectrum would be crucial for connecting the two ring systems. Key expected correlations include:

  • A 3-bond correlation from the H2' and H4' protons of the pyridine ring to the C5 carbon of the pyrazole ring.

  • A 3-bond correlation from the H5 proton of the pyrazole ring to the C3' and C4' carbons of the pyridine ring.

  • Correlations from pyrazole protons H3 and H5 to the carboxylic carbon (C=O) .

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3300 - 2500O-H stretch (Carboxylic Acid)BroadA very broad and characteristic absorption due to strong hydrogen bonding between carboxylic acid dimers.[1][6]
~3100C-H stretch (Aromatic)MediumStretching vibrations of the C-H bonds on the pyridine and pyrazole rings.[6]
~1710C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of the hydrogen-bonded carboxylic acid. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber.[1]
1600 - 1450C=C and C=N stretches (Aromatic)Medium-StrongMultiple bands corresponding to the ring stretching vibrations of the pyridine and pyrazole skeletons.[7]
~1300C-O stretch / O-H bendMediumIn-plane bending of the O-H group and stretching of the C-O single bond of the carboxylic acid.[7]
~950O-H bend (out-of-plane)Broad, MediumA broad band characteristic of the out-of-plane bend for a dimeric carboxylic acid.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, as it typically keeps the molecule intact.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. ESI is highly sensitive to pH; adding a trace of formic acid can enhance positive ion formation, while ammonia can enhance negative ion formation.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.

Predicted Mass Spectrum Analysis

The analysis will confirm the molecular formula and provide structural clues through fragmentation.

  • Molecular Formula: C₉H₇N₃O₂

  • Exact Mass: 189.0538 Da

  • Predicted [M+H]⁺: 190.0611 m/z[8]

  • Predicted [M-H]⁻: 188.0465 m/z[8]

The fragmentation pattern provides a fingerprint of the molecule's structure. A plausible pathway in positive ion mode is outlined below.

G A [M+H]⁺ m/z = 190.06 B Loss of H₂O (-18.01 Da) A->B F Pyridinium Ion [C₅H₅N+H]⁺ m/z = 80.05 A->F Cleavage C [C₉H₆N₃O]⁺ m/z = 172.05 B->C D Loss of CO (-27.99 Da) C->D E [C₈H₆N₃]⁺ m/z = 144.06 D->E

Caption: Proposed ESI-MS fragmentation pathway for the target molecule.

  • Loss of Water: The initial molecule [M+H]⁺ (m/z 190.06) can readily lose a molecule of water from the carboxylic acid group to form an acylium ion at m/z 172.05.

  • Loss of Carbon Monoxide: The resulting fragment can then lose carbon monoxide (decarbonylation) to yield a fragment at m/z 144.06.

  • Ring Cleavage: Direct cleavage of the N-C bond between the two rings could also lead to the observation of a pyridinium ion fragment at m/z 80.05.

Conclusion: An Integrated Approach

No single technique provides the complete picture. The definitive identification of this compound is achieved by integrating the data from all three spectroscopic methods.

  • Mass Spectrometry confirms the elemental composition (C₉H₇N₃O₂).

  • IR Spectroscopy confirms the presence of a carboxylic acid and aromatic rings.

  • ¹H and ¹³C NMR Spectroscopy , supported by 2D experiments, confirms the precise arrangement of atoms, the substitution pattern of the rings, and the connectivity between the pyridine and pyrazole moieties.

This guide outlines the expected spectroscopic signatures and provides the rationale for their interpretation. By following the described protocols and understanding the underlying principles, researchers can confidently verify the structure and purity of this valuable chemical intermediate.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning biological significance of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This heterocyclic compound has emerged as a critical building block, or "privileged scaffold," in medicinal chemistry, particularly for the development of targeted kinase inhibitors. We will delve into the established synthetic pathways, explore the structure-activity relationships (SAR) of its derivatives, and present detailed experimental protocols for its preparation and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Introduction: The Rise of the Pyridyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings creates a unique chemical architecture that has proven exceptionally fruitful in drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic contacts.[1] Its incorporation into numerous approved drugs has cemented its status as a key pharmacophore.[2]

When substituted with a pyridine ring, the resulting pyridyl-pyrazole core gains an additional hydrogen bond acceptor and a modulated electronic profile, enhancing its ability to bind with high affinity and selectivity to biological targets. Specifically, the this compound scaffold combines these features with a carboxylic acid handle at the 4-position. This acid group is not merely a passive element; it serves as a crucial synthetic anchor for diversification, allowing chemists to readily generate vast libraries of amides, esters, and other derivatives to probe the chemical space around a target's active site. This strategic design has made it a cornerstone for the development of inhibitors against critical enzyme families, most notably protein kinases.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process: formation of the pyrazole ring via cyclocondensation to yield an ester precursor, followed by hydrolysis to the desired carboxylic acid.

Synthetic Pathway

The most common and efficient route involves the reaction of 3-hydrazinopyridine with an ethyl 2-formyl-3-oxopropanoate equivalent. This reaction builds the pyrazole ring in a regioselective manner. The resulting ethyl ester is then hydrolyzed under basic or acidic conditions to afford the final product.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A 3-Hydrazinopyridine C Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Ethyl 2-(ethoxymethylene)-3-oxobutanoate or Ethyl 2-formyl-3-oxopropanoate B->C D Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate E This compound D->E 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: General synthetic route to the target compound.

Physicochemical Properties

The compound exists as a stable solid with key structural features that dictate its utility. The pyridine nitrogen provides a basic center (pKa ~2.5 for the pyrazole ring itself), while the carboxylic acid provides an acidic handle (pKa ~4-5).[1] This amphoteric nature can be exploited for purification and influences solubility. The molecule has a predicted LogP of approximately 0.3, indicating a favorable balance between hydrophilicity and lipophilicity for drug development.

PropertyValueSource
Molecular FormulaC₉H₇N₃O₂PubChem[3]
Molecular Weight189.17 g/mol PubChem[3]
Monoisotopic Mass189.05383 DaPubChem[3]
XlogP (predicted)0.3PubChem[3]
Hydrogen Bond Donors1 (from COOH)-
Hydrogen Bond Acceptors4 (2xN in pyrazole, N in pyridine, O in C=O)-

Biological Activity and Therapeutic Potential

The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core often acts as a hinge-binding motif, while the pyridyl group can form additional interactions, and the carboxamide derivatives explore a pocket in the active site.

Inhibition of MAP Kinases (p38, JNK)

The mitogen-activated protein (MAP) kinase family, including p38 and c-Jun N-terminal kinase (JNK), are central to cellular responses to stress and inflammation.

  • p38 Kinase: Derivatives of pyrazole ureas have been identified as potent inhibitors of p38 MAP kinase.[4] The pyrazole ring and the urea functionality establish critical hydrogen bonds within the ATP-binding site, and modifications based on the core scaffold have led to clinical candidates for inflammatory diseases.[4]

  • JNK Kinase: Structure-activity relationship (SAR) studies have shown that 4-(pyrazol-3-yl)-pyridine derivatives are potent JNK inhibitors.[5] A simple, non-alkylated pyrazole nitrogen was found to be crucial for potency, with one lead compound showing a JNK3 IC₅₀ of 160 nM with high selectivity over p38.[5]

Inhibition of TAK1 and TBK1
  • TAK1 (TGF-β-activated kinase 1): TAK1 is a key signaling node in inflammatory and cancer pathways. Novel 2,4-1H-imidazole carboxamides, which share structural similarities with pyrazole carboxamides, have been developed as potent and selective TAK1 inhibitors, highlighting the utility of this general scaffold.[6]

  • TBK1 (TANK-binding kinase 1): TBK1 is involved in innate immunity and oncogenesis. Potent inhibitors based on the fused 1H-pyrazolo[3,4-b]pyridine scaffold have been discovered, with IC₅₀ values reaching the sub-nanomolar range (e.g., 0.2 nM).[7] This demonstrates the power of the pyridyl-pyrazole core in achieving high-affinity binding.

Structure-Activity Relationship (SAR) Insights

The true power of the this compound core lies in its derivatization into carboxamides. SAR studies consistently reveal key insights:

  • The Amide NH is Critical: The hydrogen atom on the amide linker often forms a crucial hydrogen bond with the kinase hinge region.

  • The Pyrazole N1-Pyridyl Group: This group typically orients towards the solvent-exposed region, where the pyridine nitrogen can form hydrogen bonds with water or residues on the protein surface.

  • The Amide R-group: The substituent attached to the amide nitrogen is the primary point of diversification. This group explores a hydrophobic pocket, and its size, shape, and electronic properties are tuned to maximize potency and selectivity for the target kinase.

Caption: Key SAR interactions for kinase inhibition.

Representative Biological Data

The following table summarizes the inhibitory activity of compounds built upon or structurally related to the pyridyl-pyrazole carboxamide scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-(Pyrazol-3-yl)-pyridineJNK3160[5]
Pyrazolo[3,4-b]pyridineTBK10.2 - 7.1[7]
Pyrazole Ureap38α~50-100 (Ki)
Imidazole CarboxamideTAK11300[6]

Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis and derivatization of the title compound, based on established chemical principles and analogous procedures found in the literature.

Protocol 4.1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

This procedure is adapted from general methods for pyrazole synthesis from hydrazine precursors.[8][9]

  • Reagents & Equipment:

    • 3-Hydrazinopyridine dihydrochloride

    • Sodium salt of ethyl 2-formyl-3-oxopropanoate (or equivalent)

    • Ethanol (absolute)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • To a solution of ethyl 2-formyl-3-oxopropanoate sodium salt (1.0 eq) in absolute ethanol (10 mL per mmol), add 3-hydrazinopyridine dihydrochloride (1.05 eq).

    • If starting with the dihydrochloride salt, add a base such as sodium acetate (2.2 eq) to liberate the free hydrazine.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude ester by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure product.

Protocol 4.2: Hydrolysis to this compound

This protocol describes a standard saponification (base-catalyzed hydrolysis) of the ethyl ester.[2][10]

  • Reagents & Equipment:

    • Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Ethanol/Water or THF/Water solvent mixture

    • Hydrochloric acid (HCl), 1M or 2M solution

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add a solution of NaOH (2.0-3.0 eq) in water to the flask.

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A precipitate should form.

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of cold ethanol or ether.

    • Dry the solid under vacuum to yield the final carboxylic acid product.

Protocol 4.3: Amide Coupling to form N-Aryl Carboxamide Derivatives

This protocol outlines the conversion of the carboxylic acid to a representative N-aryl carboxamide, a common step in synthesizing kinase inhibitors.

  • Reagents & Equipment:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Aniline derivative (e.g., 4-fluoroaniline)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of DMF (1-2 drops).

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the suspension becomes a clear solution.

    • Remove the excess SOCl₂ and solvent under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure all SOCl₂ is removed. The resulting acid chloride is used immediately in the next step.

    • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired aniline derivative (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide.

    • Purify via silica gel chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated and highly effective scaffold for the design of potent and selective enzyme inhibitors. Its straightforward synthesis and the synthetic accessibility of its carboxylic acid handle provide an ideal platform for medicinal chemistry campaigns. The consistent success of its derivatives, particularly as kinase inhibitors in oncology and inflammation, underscores its "privileged" status.

Future research will likely focus on expanding the diversity of this core. This includes exploring alternative substitution patterns on both the pyridine and pyrazole rings, as well as developing novel bioisosteres for the carboxamide linker to modulate pharmacokinetic and pharmacodynamic properties. As our understanding of kinase biology deepens, this versatile scaffold will undoubtedly continue to be a valuable tool in the development of next-generation targeted therapeutics.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique combination of a pyridine ring, a pyrazole core, and a carboxylic acid functional group provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of derivatives and analogs based on this core structure. We will delve into the rationale behind synthetic strategies and the design of analogs targeting key biological pathways, with a particular focus on their emerging role as kinase inhibitors in oncology and their potential as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore the full potential of this promising class of compounds.

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating specific interactions with biological macromolecules.[1] The fusion of pyridine and pyrazole rings, in particular, has proven to be a fruitful strategy in drug discovery. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to favorable pharmacokinetic properties.[2] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many FDA-approved drugs and is known to engage in various biological interactions.[3]

The this compound core combines these two key pharmacophores with a carboxylic acid moiety, which serves as a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the chemical space around this core, providing insights into the design and development of potent and selective therapeutic candidates.

Synthesis of the Core and its Derivatives

The synthesis of this compound and its derivatives typically follows a multi-step sequence, starting from readily available precursors. The general strategy involves the construction of the pyrazole ring followed by modification of the carboxylic acid functionality.

Synthesis of the Core Molecule: this compound

A robust and reproducible synthesis of the core molecule can be achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylate

Conceptual Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-Hydrazinopyridine C Condensation/ Cyclization A->C B Ethyl 2-formyl-3-oxopropanoate (or equivalent) B->C D Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate C->D Formation of pyrazole ring

Caption: Conceptual workflow for the synthesis of the ethyl ester precursor.

Step 2: Hydrolysis to the Carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Alkaline hydrolysis is often preferred as the reaction is irreversible and the product is readily isolated.[2]

Experimental Protocol: Alkaline Hydrolysis of Ethyl 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., ethanol/water mixture), add an excess of an aqueous solution of a base (e.g., 1M sodium hydroxide).

  • Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1M hydrochloric acid).

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of Carboxamide Derivatives

The carboxylic acid is a versatile intermediate for the synthesis of a wide range of analogs, most notably carboxamides. Amide formation is a key strategy in medicinal chemistry to introduce diverse substituents and modulate the properties of the parent molecule.

Experimental Protocol: General Procedure for Amide Coupling

  • To a stirred solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired carboxamide derivative.

This general procedure can be adapted for the synthesis of a diverse library of carboxamide derivatives by varying the amine coupling partner.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have shown promise in several therapeutic areas, with kinase inhibition and antimicrobial activity being the most prominent.

Kinase Inhibition: A Focus on Aurora and JNKs

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridinyl-pyrazole scaffold has emerged as a potent ATP-competitive kinase inhibitor backbone.

Aurora Kinases:

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for cancer therapy. Several pyrazole-based compounds have been identified as potent Aurora kinase inhibitors.[3] While specific data for this compound derivatives as Aurora kinase inhibitors is not extensively available in the provided literature, the broader class of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives has demonstrated significant Aurora-A kinase inhibitory activity.[3] This suggests that the 1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide scaffold is a promising starting point for the design of novel Aurora kinase inhibitors.

c-Jun N-terminal Kinases (JNKs):

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[4] A study on the closely related 4-(pyrazol-3-yl)-pyridines has provided valuable SAR insights that can be extrapolated to the this compound core.[4][5]

Structure-Activity Relationship (SAR) Insights from 4-(Pyrazol-3-yl)-pyridine Analogs:

A systematic exploration of substitutions on the pyridine and pyrazole rings of 4-(pyrazol-3-yl)-pyridine analogs revealed key determinants of JNK3 inhibitory activity.[4]

Compound IDR1 (Pyrazole N1)R2 (Pyridine C5)JNK3 IC50 (µM)[4]p38 IC50 (µM)[4]
1 HH0.160>20
2 HCl0.080>20
3 CH₃H0.250>20

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[4]

Key SAR Observations:

  • Pyridine C5-Position: Introduction of a chlorine atom at the C5-position of the pyridine ring (Compound 2 ) resulted in a two-fold increase in potency compared to the unsubstituted analog (Compound 1 ).[4] This suggests that this position is sensitive to substitution and can be explored for further optimization.

  • Pyrazole N1-Position: N-alkylation of the pyrazole ring with a methyl group (Compound 3 ) led to a slight decrease in potency.[4] This indicates that a hydrogen bond donor at this position may be favorable for activity.

Logical Flow of Analog Design for Kinase Inhibition:

G A Initial Hit (e.g., 1-(Pyridin-3-yl)-1H-pyrazole- 4-carboxylic acid) B Amide Library Synthesis (Varying R group on amide) A->B Improve potency & physicochemical properties C SAR Exploration: Pyridine Ring Substitution B->C Fine-tune activity D SAR Exploration: Pyrazole Ring Substitution B->D Probe binding pocket E Lead Optimization C->E D->E F In Vivo Studies E->F Evaluate efficacy & safety

References

Initial Bioactivity Screening of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the initial bioactivity screening of the novel chemical entity, 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. The compound's structure, featuring both a pyridine and a pyrazole moiety, suggests a rich potential for diverse pharmacological activities, as these heterocycles are core components of numerous approved drugs.[1][2][3][4] This document outlines a phased, logic-driven approach, beginning with cost-effective in silico profiling to predict pharmacokinetic properties and identify potential biological targets. This computational phase is followed by a tiered in vitro experimental validation strategy, designed to efficiently assess cytotoxicity, antimicrobial, anti-inflammatory, and anticancer potentials. The protocols described herein are based on established, robust methodologies to ensure data integrity and reproducibility. The overarching goal is to provide a self-validating workflow that enables researchers to make informed decisions about the therapeutic potential of this compound and guide future hit-to-lead optimization efforts.

Introduction

The Target Compound: A Scaffold of Promise

The subject of this guide is this compound. Its structure is characterized by two key nitrogen-containing heterocyclic rings: pyrazole and pyridine. These scaffolds are not merely structural curiosities; they are privileged structures in medicinal chemistry, renowned for their ability to interact with a wide array of biological targets.[3][]

  • Pyrazole Derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties.[1][2][6][7] The pyrazole ring in celebrated drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores its therapeutic importance.[2]

  • Pyridine Derivatives are equally significant and are found in numerous natural products and FDA-approved drugs.[4][8] Their ability to form hydrogen bonds and act as bioisosteres for other functional groups makes them a versatile component in drug design, contributing to activities such as antibacterial, antifungal, and antitumor effects.[][9][10]

The combination of these two potent pharmacophores in a single molecule provides a strong rationale for a comprehensive bioactivity investigation.

A Phased and Rational Screening Approach

To maximize efficiency and minimize resource expenditure, a multi-phase screening strategy is essential. This guide advocates for a workflow that begins with broad, predictive computational methods before committing to resource-intensive experimental assays. This approach allows for the early identification of potential liabilities (e.g., toxicity) and helps prioritize the most promising biological activities for laboratory validation.[11][12][13] The proposed cascade is designed to systematically narrow the focus from broad potential to specific, measurable activity.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis ADMET ADMET Prediction (Drug-likeness, Toxicity) Docking Molecular Docking (Target Identification) Cytotoxicity Cytotoxicity Assay (MTT) (Baseline Viability) ADMET->Cytotoxicity Guide Experimental Design Targeted Targeted Bioassays (Antimicrobial, Enzyme Inhibition, etc.) Docking->Targeted Inform Assay Selection Analysis Hit Identification & Prioritization Cytotoxicity->Analysis Establish Therapeutic Window Targeted->Analysis Generate Quantitative Data

Caption: A high-level workflow for initial bioactivity screening.

Phase 1: In Silico Profiling

The initial phase leverages computational tools to predict the compound's behavior and potential interactions within a biological system. This step is crucial for identifying potential red flags and for rationally designing the subsequent experimental phase.[11][12]

ADMET Prediction

Before assessing efficacy, it is vital to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[14] A compound with excellent potency is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or highly toxic. Various computational models can provide early insights into these properties.[11][][16]

Key Predicted Properties:

Property ClassParameterDesired Range/OutcomeRationale
Absorption Lipophilicity (LogP)1 - 3Balances solubility and membrane permeability.
Water SolubilityHighCrucial for bioavailability and formulation.
Caco-2 PermeabilityHighPredicts intestinal absorption.
Distribution Plasma Protein Binding< 90%High binding reduces the free, active drug concentration.
Blood-Brain Barrier (BBB) PermeationVariesDesirable for CNS targets, undesirable for others.
Metabolism Cytochrome P450 (CYP) InhibitionLowAvoids drug-drug interactions.[17]
Toxicity hERG InhibitionLowPredicts risk of cardiac arrhythmia.[14]
Ames MutagenicityNegativeIndicates potential for carcinogenicity.[16]
HepatotoxicityLowPredicts risk of drug-induced liver injury.
Molecular Docking for Target Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity via a scoring function.[18][19] Given the known activities of pyrazole and pyridine scaffolds, a panel of representative targets should be selected for docking studies to hypothesize potential mechanisms of action.

Selected Potential Targets for Docking:

  • Anti-inflammatory: Cyclooxygenase-2 (COX-2)

  • Anticancer: Epidermal Growth Factor Receptor (EGFR) Kinase

  • Antimicrobial: Staphylococcus aureus DNA Gyrase B

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules and co-crystallized ligands.[20][21]

    • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).

    • Define the binding site by creating a grid box that encompasses the known active site of the enzyme.[20]

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization using a suitable force field.

    • Assign partial charges and define rotatable bonds.[21]

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20] The software will explore various conformations of the ligand within the defined binding site.[19]

  • Analysis:

    • Analyze the resulting binding poses. The top-scoring poses, characterized by the lowest binding energy, are considered the most probable.[18]

    • Visualize the best pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-protein complex.[20]

Phase 2: In Vitro Bioactivity Screening

The data from the in silico phase provides the foundation for a targeted, evidence-based experimental screening plan.

Foundational Assay: Cytotoxicity Assessment

The first and most critical experimental step is to determine the compound's inherent toxicity to mammalian cells.[13] This establishes a concentration range for subsequent assays, ensuring that any observed effects are not simply due to cell death. The MTT assay is a robust, colorimetric method for this purpose.[22][23]

Principle: The MTT assay measures cellular metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to its insoluble purple formazan product.[25] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[26]

  • Cell Seeding: Plate a non-cancerous human cell line (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[24] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidified ethanol solution) to each well to dissolve the purple formazan crystals.[25]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Targeted Screening Panels

Based on the rationale from the compound's scaffolds and the results of molecular docking, the following targeted assays are recommended.

The prevalence of the pyrazole moiety in anti-inflammatory drugs makes this a high-priority area to investigate.[6][7]

  • Assay: A biochemical enzyme inhibition assay for Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[27][28]

  • Objective: To determine if the compound selectively inhibits the pro-inflammatory COX-2 enzyme over the constitutively expressed COX-1, which is a hallmark of safer NSAIDs.

  • Methodology: Commercially available kits are typically used. These assays measure the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate. The inhibition of color development is proportional to the compound's inhibitory activity.

  • Data Output: IC₅₀ values for both COX-1 and COX-2, allowing for the calculation of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Both pyridine and pyrazole derivatives have reported antimicrobial properties.[][9][29] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.[30][31]

  • Assay: Broth Microdilution Method.[32]

  • Objective: To find the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[30]

  • Methodology:

  • Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[32] The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard. Dilute and add the inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[32]

Hypothetical MIC Data Table:

OrganismGram StainMIC (µg/mL)
S. aureusPositive16
E. coliNegative64
P. aeruginosaNegative>128
C. albicansFungi32

Many pyridine and pyrazole derivatives have demonstrated antiproliferative activity against cancer cell lines.[8][33]

  • Assay: An extension of the MTT assay across a panel of cancer cell lines.

  • Objective: To assess the compound's potency and selectivity against different types of cancer.

  • Methodology: The protocol is identical to the MTT cytotoxicity assay described in section 3.1, but it is performed on a panel of relevant cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) alongside a non-cancerous control cell line to assess selectivity.

  • Data Output: A table of IC₅₀ values for each cell line. High potency against cancer cells and low potency against normal cells indicate a favorable therapeutic window.

Data Interpretation and Decision Making

The successful completion of the screening cascade will generate a multi-faceted dataset. The key is to synthesize this information to make a go/no-go decision for further development.

Caption: A logic diagram for hit prioritization.

A promising "hit" compound would ideally exhibit:

  • Low Cytotoxicity: An IC₅₀ > 10-20 µM against normal cell lines.

  • Potent Bioactivity: An IC₅₀ or MIC value in the low micromolar or sub-micromolar range for a specific targeted assay.

  • Favorable Therapeutic Window: A significant difference (ideally >10-fold) between the concentration required for therapeutic effect and the concentration causing toxicity.

  • Corroborating Evidence: The observed in vitro activity should align with predictions from the in silico molecular docking, providing a plausible mechanism of action.

Conclusion

This technical guide presents a systematic, multi-tiered strategy for the initial bioactivity screening of this compound. By integrating predictive in silico modeling with robust in vitro experimental validation, this framework enables a thorough and efficient evaluation of the compound's therapeutic potential. It prioritizes scientific rigor and logical progression, ensuring that resources are directed toward the most promising avenues of investigation. The data generated through this cascade will provide a solid foundation for subsequent structure-activity relationship (SAR) studies and the potential development of a novel therapeutic agent.

References

Methodological & Application

A Validated, High-Yield Synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in drug discovery and development. The described methodology is designed for reliability and scalability, proceeding through the formation of a key aldehyde intermediate followed by a robust oxidation. We emphasize the rationale behind procedural choices, from reagent selection to reaction conditions, to ensure reproducibility and high purity of the final compound. This guide is intended for researchers in medicinal chemistry, chemical biology, and process development, offering a clear and validated pathway to a valuable molecular building block.

Introduction and Scientific Rationale

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of enzyme inhibitors and receptor modulators. When functionalized with a carboxylic acid at the 4-position and substituted with a pyridinyl group, the resulting molecule, this compound, becomes a critical intermediate for constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.

The synthetic route detailed herein was chosen for its efficiency and reliance on well-established, high-yielding chemical transformations. The synthesis begins with the construction of the pyrazole ring system to form the aldehyde intermediate, which is then oxidized to the desired carboxylic acid. This approach avoids hazardous or difficult-to-handle reagents and provides a clear path to the target molecule with high fidelity.

Overall Synthetic Workflow

The synthesis is performed in two primary stages:

  • Step 1: Cyclocondensation to form 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. This involves the reaction of 3-hydrazinopyridine with a suitable three-carbon electrophilic partner to construct the pyrazole ring.

  • Step 2: Oxidation of the aldehyde to the carboxylic acid. This is a highly efficient conversion using a standard oxidizing agent.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Oxidation A 3-Hydrazinopyridine Dihydrochloride C 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Intermediate) A->C B 2-Formyl-3-(dimethylamino) acrylonitrile B->C D This compound (Final Product) C->D Oxidation reagent1 Ethanol, Reflux reagent1->C reagent2 KMnO4, Water/Pyridine reagent2->D

Diagram 1: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Intermediate)

Principle: This step employs a classical cyclocondensation reaction. 3-Hydrazinopyridine acts as a dinucleophile, reacting with an appropriate 1,3-dielectrophile equivalent to form the stable five-membered pyrazole ring.[1][2] The choice of 2-formyl-3-(dimethylamino)acrylonitrile provides the necessary carbon backbone and pre-installs the required formyl group at the 4-position, making this a highly convergent approach. Ethanol is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reflux conditions required to drive the reaction to completion.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Quantity (molar eq.)
3-Hydrazinopyridine Dihydrochloride 636330-80-4 182.04 1.0 eq.
2-Formyl-3-(dimethylamino)acrylonitrile 26973-31-7 124.14 1.05 eq.
Anhydrous Ethanol (EtOH) 64-17-5 46.07 ~10 mL / mmol
Saturated Sodium Bicarbonate (aq.) N/A N/A As needed
Ethyl Acetate (EtOAc) 141-78-6 88.11 As needed
Brine N/A N/A As needed

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed |

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydrazinopyridine dihydrochloride (1.0 eq.) and anhydrous ethanol (10 mL per mmol of hydrazine).

  • Add 2-formyl-3-(dimethylamino)acrylonitrile (1.05 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc mobile phase.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Resuspend the resulting residue in ethyl acetate (20 mL / mmol) and water (20 mL / mmol).

  • Carefully add saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases (pH ~8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is typically a yellow to brown solid. Purify by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure aldehyde intermediate.

Part 2: Synthesis of this compound (Final Product)

Principle: This step involves the oxidation of a heteroaromatic aldehyde to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent well-suited for this transformation. The reaction is conducted in a water/pyridine co-solvent system. Pyridine is crucial as it helps to solubilize the organic aldehyde intermediate in the aqueous medium, allowing the reaction to proceed smoothly.[3] The reaction is complete when the characteristic purple color of the permanganate ion disappears.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Quantity (molar eq.)
1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde N/A 173.17 1.0 eq.
Potassium Permanganate (KMnO4) 7722-64-7 158.03 1.5 - 2.0 eq.
Pyridine 110-86-1 79.10 ~5 mL / mmol
Water (H2O) 7732-18-5 18.02 ~10 mL / mmol
Isopropanol or Ethanol 67-63-0 60.10 As needed

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed |

Procedure:

  • In a round-bottom flask, dissolve the 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde intermediate (1.0 eq.) in a mixture of pyridine and water (e.g., 1:2 v/v).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add potassium permanganate (1.5-2.0 eq.) portion-wise, ensuring the internal temperature does not rise above 10 °C. The mixture will turn dark brown as manganese dioxide (MnO2) precipitates.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has been completely discharged.

  • Quench any excess KMnO4 by adding a small amount of isopropanol or ethanol until the purple color disappears entirely.

  • Filter the mixture through a pad of Celite® to remove the brown MnO2 precipitate. Wash the filter cake thoroughly with water.

  • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

  • Acidify the filtrate by slowly adding concentrated HCl dropwise until the pH is approximately 3-4.

  • The target carboxylic acid will precipitate as a white or off-white solid.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[4]

Safety and Handling

  • 3-Hydrazinopyridine: Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.[2][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials. Handle with appropriate PPE.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Work exclusively in a fume hood.

  • Acid/Base Handling: Concentrated acids and bases should be handled with extreme care. Always add acid to water, not the reverse.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

  • 1-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Intermediate):

    • ¹H NMR: Expect signals for the pyrazole protons (two singlets), pyridyl protons, and the aldehyde proton (singlet, ~9.8-10.0 ppm).

    • Mass Spec (ESI+): Calculated for C9H7N3O [M+H]⁺, found.

  • This compound (Final Product):

    • ¹H NMR (DMSO-d6): Expect signals for the pyrazole and pyridyl protons, along with a broad singlet for the carboxylic acid proton (>12 ppm). The aldehyde proton signal will be absent.

    • ¹³C NMR: Expect signals for all 9 carbons, including the carboxylic acid carbonyl (~160-165 ppm).

    • Mass Spec (ESI+): Calculated for C9H7N3O2 [M+H]⁺, found.[4]

    • FT-IR (KBr): Characteristic broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) for the carboxylic acid group.

References

Knorr Pyrazole Synthesis: A Comprehensive Guide to the Preparation of Pyridinyl Pyrazoles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinyl Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its importance in modern drug design. When fused with a pyridine ring, the resulting pyridinyl pyrazole moiety offers an expanded chemical space for targeting a diverse array of biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways and frequently implicated in diseases such as cancer and inflammatory disorders.[1][3][4]

The Knorr pyrazole synthesis, a classic yet remarkably robust and versatile reaction, provides a direct and efficient route to these valuable heterocyclic compounds.[5] This application note, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Knorr synthesis as applied to the preparation of pyridinyl pyrazoles. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their quest for novel therapeutic agents.

Theoretical Framework: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this synthesis is fundamentally a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[5][6] The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6]

A significant variation of this reaction, which is central to the synthesis of many biologically active pyrazoles, involves the use of a β-ketoester in place of a 1,3-diketone.[6] In this case, the initial condensation of the hydrazine with the ketone functionality is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, leading to the formation of a pyrazolone, which exists in tautomeric equilibrium with its hydroxypyrazole form.[7]

Regioselectivity Considerations

A critical aspect of the Knorr synthesis, particularly when employing an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons. In the case of ethyl acetoacetate, the ketone carbonyl is significantly more electrophilic than the ester carbonyl, leading to a highly regioselective initial condensation at the ketone position. This directs the synthesis towards the formation of a single primary pyrazolone product.[7]

Mechanistic Pathway of Pyridinyl Pyrazole Formation

The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one, a representative pyridinyl pyrazole, from 2-hydrazinopyridine and ethyl acetoacetate exemplifies the Knorr synthesis pathway.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Hydrazinopyridine Hydrazone 2-Hydrazinopyridine->Hydrazone Condensation (-H₂O) Ethyl_Acetoacetate Ethyl_Acetoacetate->Hydrazone Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolone Cyclic_Intermediate->Pyrazolone Tautomerization & Elimination (-EtOH) caption Figure 1. Knorr synthesis of a pyridinyl pyrazolone. Workflow Reactants 1. Combine 2-Hydrazinopyridine & Ethyl Acetoacetate in Ethanol Catalyst 2. Add Catalytic Acetic Acid Reactants->Catalyst Reaction 3. Reflux for 3-4 hours Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Cool & Crystallize Monitoring->Workup Purification 6. Filter & Wash with Cold Ethanol Workup->Purification Characterization 7. Dry & Characterize Product Purification->Characterization caption Figure 2. Experimental workflow for pyridinyl pyrazole synthesis.

References

Application Notes and Protocols for the Cyclocondensation of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Fused Heterocycles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active compounds, renowned for its presence in a wide array of therapeutic agents.[1] When fused with other heterocyclic rings, such as the pyrimidine scaffold, the resulting pyrazolo[3,4-d]pyrimidine core exhibits a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The structural mimicry of pyrazolo[3,4-d]pyrimidines to endogenous purines allows them to effectively interact with various enzymatic targets, making them a privileged scaffold in drug discovery. This guide provides a detailed exploration of a robust cyclocondensation strategy for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, commencing from 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. The inclusion of the pyridinyl moiety is of particular interest as it can enhance solubility and provide an additional site for hydrogen bonding, potentially improving the pharmacokinetic profile of the final compounds.

Reaction Overview: A Two-Step Cyclocondensation Approach

The conversion of this compound to a pyrazolo[3,4-d]pyrimidine core is efficiently achieved through a two-step sequence. The initial step involves the cyclization of the starting carboxylic acid with a dehydrating agent, typically acetic anhydride, to form a highly reactive pyrazolo[3,4-d][3][5]oxazin-4-one intermediate. This intermediate is then subjected to a nucleophilic attack by a suitable nitrogen-containing reactant, such as an amine, hydrazine, urea, or thiourea, leading to the formation of the desired pyrazolo[3,4-d]pyrimidin-4-one.[3][4][6] This method is advantageous due to its versatility and the generally high yields obtained.

Part 1: Synthesis of the Pyrazolo[3,4-d][3][5]oxazin-4-one Intermediate

Mechanistic Rationale

The formation of the pyrazolo[3,4-d][3][5]oxazin-4-one intermediate proceeds via an intramolecular cyclodehydration. Acetic anhydride serves as both the solvent and the dehydrating agent. The carboxylic acid group of the this compound attacks one of the carbonyl carbons of acetic anhydride, forming a mixed anhydride. This is followed by an intramolecular nucleophilic attack from the pyrazole nitrogen onto the newly formed carbonyl group, leading to the closure of the six-membered oxazinone ring and the elimination of acetic acid.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add an excess of acetic anhydride (approximately 10-15 equivalents) to the flask.

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), allow the mixture to cool to room temperature.

  • The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude pyrazolo[3,4-d][3][5]oxazin-4-one intermediate. This intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Mechanistic Rationale

The pyrazolo[3,4-d][3][5]oxazin-4-one intermediate is a highly reactive electrophile. The introduction of a nucleophile, such as an amine, results in a ring-opening reaction followed by an intramolecular cyclization to form the thermodynamically more stable pyrazolo[3,4-d]pyrimidin-4-one. The driving force for this transformation is the formation of a more stable aromatic pyrimidine ring.

Experimental Protocol

Materials:

  • Pyrazolo[3,4-d][3][5]oxazin-4-one intermediate

  • Selected nucleophile (e.g., primary aromatic amine, hydrazine hydrate, urea, or thiourea)

  • Appropriate solvent (e.g., ethanol, n-butanol, or pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the crude or purified pyrazolo[3,4-d][3][5]oxazin-4-one intermediate (1 equivalent) in a suitable solvent.

  • Add the chosen nucleophile (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with stirring. The reaction time will vary depending on the nucleophile and solvent used (typically 4-8 hours). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially or fully removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide).

Data Presentation

StepReactantsSolventTemperatureTypical Reaction TimeProduct
1This compound, Acetic anhydrideAcetic anhydrideReflux3-5 hoursPyrazolo[3,4-d][3][5]oxazin-4-one intermediate
2Pyrazolo[3,4-d][3][5]oxazin-4-one intermediate, Nucleophile (e.g., Amine)Ethanol or PyridineReflux4-8 hoursSubstituted Pyrazolo[3,4-d]pyrimidin-4-one

Visualization of the Workflow

Cyclocondensation_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxazinone Formation cluster_step2 Step 2: Pyrimidinone Formation start This compound step1_reagents Acetic Anhydride Reflux start->step1_reagents Reacts with intermediate Pyrazolo[3,4-d][1,3]oxazin-4-one step1_reagents->intermediate Forms step2_reagents Nucleophile (e.g., Amine) Reflux intermediate->step2_reagents Reacts with product Substituted Pyrazolo[3,4-d]pyrimidin-4-one step2_reagents->product Yields caption Two-step synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.

Caption: Two-step synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of both reaction steps should be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase. The disappearance of the starting material and the appearance of the product spot are clear indicators of reaction progression.

  • Structural Confirmation: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods.

    • FT-IR Spectroscopy: The formation of the oxazinone intermediate will be indicated by the appearance of characteristic carbonyl stretching frequencies. The final pyrimidinone product will show different carbonyl and N-H stretching bands.

    • ¹H and ¹³C NMR Spectroscopy: These techniques are crucial for confirming the detailed structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons will provide unambiguous evidence of the desired molecular framework.

    • Mass Spectrometry: This will confirm the molecular weight of the intermediate and the final product.

Conclusion

The cyclocondensation of this compound via a pyrazolo[3,4-d][3][5]oxazin-4-one intermediate is a reliable and versatile method for the synthesis of a variety of potentially bioactive pyrazolo[3,4-d]pyrimidin-4-one derivatives. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in medicinal chemistry and drug development to access this important class of heterocyclic compounds. The inherent modularity of the second step, allowing for the introduction of diverse nucleophiles, makes this a powerful tool for generating compound libraries for biological screening.

References

Application Notes and Protocols for the Purification of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a pyrazole-carboxylic acid moiety, makes it a valuable scaffold for the synthesis of diverse bioactive molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of downstream products, and complicate biological screening results. This guide provides a comprehensive overview of robust methods for the purification of this compound, ensuring high purity for research and development applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of this compound typically involves the condensation of a hydrazine derivative, such as 3-hydrazinopyridine, with a suitable three-carbon electrophile containing a carboxylic acid or its precursor.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 3-hydrazinopyridine and the electrophilic precursor.

  • Regioisomers: Synthesis may yield regioisomeric pyrazole products, which can be challenging to separate.

  • Side-Reaction Products: Byproducts from the synthesis of 3-hydrazinopyridine or degradation products.

  • Residual Solvents: Organic solvents used in the synthesis and workup.

A logical workflow for the purification and analysis of this compound is outlined below.

Purification_Workflow cluster_purification Purification Strategies cluster_analysis Purity Assessment A Crude Product B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C High Purity D Column Chromatography B->D Difficult Separations E Purified Product C->E D->E F Purity & Identity Confirmation E->F G HPLC Analysis F->G Quantitative Purity H LC-MS Analysis F->H Mass Verification I NMR Spectroscopy F->I Structural Integrity Purity_Analysis cluster_methods Analytical Techniques cluster_information Information Obtained HPLC HPLC Purity Quantitative Purity (%) HPLC->Purity LCMS LC-MS Mass Molecular Weight LCMS->Mass NMR NMR Structure Structural Confirmation NMR->Structure MeltingPoint Melting Point Identity Identity & Crystalline Order MeltingPoint->Identity

Application Notes and Protocols for Utilizing 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2][3][4] The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties.[5][6][7][8] In fact, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring.[8] This document provides detailed application notes and protocols for the use of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid , a key heterocyclic building block, in various kinase inhibitor screening assays. This compound and its derivatives have been explored for their potential as inhibitors of various kinases, including p38 MAP kinase and c-jun N-terminal kinase (JNK).[9][10][11]

These protocols are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel kinase inhibitors. We will delve into the principles of common assay formats, provide step-by-step experimental procedures, and offer insights into data interpretation and best practices to ensure the generation of reliable and reproducible results.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase inhibitor assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. The majority of small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[12][13][14][15] The assays detailed in this guide are designed to quantify either the consumption of ATP or the formation of the phosphorylated product.

We will focus on three widely used, homogeneous (no-wash) assay formats that are amenable to high-throughput screening (HTS):

  • Luminescence-Based ATP Detection (Kinase-Glo®): Measures the amount of ATP remaining after a kinase reaction. A higher luminescent signal indicates lower kinase activity.[16][17][18][19]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - LanthaScreen®: A binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a competitive inhibitor.[20][21]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) - HTRF®: An immunoassay that detects the phosphorylated substrate using a specific antibody.[22][23][24][25]

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the general workflow for screening potential kinase inhibitors.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilution of This compound Incubate_Inhibitor Pre-incubate Kinase with Inhibitor Compound_Prep->Incubate_Inhibitor Assay_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Assay_Mix->Incubate_Inhibitor Start_Reaction Initiate Reaction with ATP Incubate_Inhibitor->Start_Reaction Reaction_Incubation Incubate at Optimal Temperature Start_Reaction->Reaction_Incubation Add_Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®, HTRF®) Reaction_Incubation->Add_Detection_Reagent Detection_Incubation Incubate for Signal Development Add_Detection_Reagent->Detection_Incubation Read_Plate Measure Signal (Luminescence/Fluorescence) Detection_Incubation->Read_Plate Plot_Data Plot Signal vs. Inhibitor Concentration Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

Caption: General workflow for kinase inhibitor screening.

Detailed Protocols

Protocol 1: Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in an ATP-dependent manner.[17][19] Therefore, the luminescent signal is inversely proportional to kinase activity.[16][18]

Materials:
  • This compound (Test Inhibitor)

  • Kinase of interest and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO (for compound dilution)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test inhibitor or DMSO (as a no-inhibitor control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Gently mix and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure less than 10% of the ATP is consumed in the no-inhibitor control wells to maintain a linear reaction rate.[26]

  • ATP Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 10 µL).[16]

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[19]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This TR-FRET based assay directly measures the binding of an inhibitor to the kinase. It relies on the displacement of a fluorescently labeled, ATP-competitive "tracer" from the kinase's active site.[20] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[21]

Materials:
  • This compound (Test Inhibitor)

  • His- or GST-tagged kinase of interest

  • LanthaScreen® Eu-anti-His or Eu-anti-GST Antibody (Thermo Fisher Scientific)[27][28]

  • Appropriate LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)

  • TR-FRET compatible assay buffer

  • DMSO

  • Black, low-volume 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO as described in Protocol 1.

  • Assay Assembly:

    • Prepare a solution of the tagged kinase and the corresponding Eu-anti-tag antibody in the assay buffer.

    • Prepare a solution of the appropriate kinase tracer in the assay buffer.

    • In a 384-well plate, add the serially diluted test inhibitor or DMSO control.

    • Add the kinase/Eu-antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

    • The final concentrations of kinase, antibody, and tracer should be optimized according to the manufacturer's guidelines and specific kinase being tested.[20]

  • Incubation:

    • Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 615 nm for europium and 665 nm for the tracer).

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Protocol 3: HTRF® Kinase Assay

This TR-FRET immunoassay measures the phosphorylation of a substrate. A biotinylated substrate is phosphorylated by the kinase. Detection is achieved using a europium (Eu) cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).[24][25] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is directly proportional to kinase activity.[22][23]

Materials:
  • This compound (Test Inhibitor)

  • Kinase of interest

  • Biotinylated substrate peptide

  • HTRF® KinEASE™ Kit (or other appropriate HTRF® kinase assay reagents from Revvity)

  • Kinase reaction buffer

  • ATP

  • DMSO

  • White or black, low-volume 384-well plates

  • HTRF®-compatible plate reader

Procedure:
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted test inhibitor or DMSO control.

    • Add a mixture of the kinase and the biotinylated substrate (prepared in kinase reaction buffer) to each well.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at the optimal temperature (e.g., 37°C).[24]

  • Detection:

    • Stop the kinase reaction by adding the HTRF® detection reagents, which typically contain EDTA to chelate Mg²⁺ and stop the enzymatic reaction.[24] The detection mix will include the Eu-cryptate labeled anti-phospho antibody and the streptavidin-acceptor conjugate.

    • Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths.

    • Calculate the HTRF® ratio and plot it against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The primary output of these assays for an inhibitor is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a measure of the inhibitor's potency.

Example Data Table

The inhibitory activity of this compound and its derivatives can be summarized in a table for easy comparison against a panel of kinases.

Kinase TargetTest CompoundIC₅₀ (nM)Assay Platform
Kinase AThis compound85Kinase-Glo®
Kinase BThis compound1,200LanthaScreen®
Kinase CThis compound>10,000HTRF®
Kinase AStaurosporine (Control)10Kinase-Glo®

This is example data for illustrative purposes only.

Visualizing the Assay Principles

The following diagrams illustrate the principles behind the three described assay formats.

G cluster_kinase_glo Kinase-Glo® Assay Principle kg_start Kinase + Substrate + ATP -> ADP + Phospho-Substrate + ATP (remaining) kg_detect ATP (remaining) + Luciferin --(Luciferase)--> Light kg_start->kg_detect Add Kinase-Glo® Reagent kg_result High Light = High Inhibition kg_detect->kg_result

Caption: Principle of the Kinase-Glo® Assay.

G cluster_lanthascreen LanthaScreen® Assay Principle ls_no_inhibitor Eu-Ab-Kinase + Tracer -> FRET Signal ls_inhibitor Eu-Ab-Kinase + Inhibitor -> No FRET (Tracer displaced) ls_no_inhibitor->ls_inhibitor Add Inhibitor ls_result Low FRET = High Inhibition ls_inhibitor->ls_result

Caption: Principle of the LanthaScreen® Binding Assay.

G cluster_htrf HTRF® Assay Principle htrf_reaction Kinase + Biotin-Substrate + ATP -> Biotin-Phospho-Substrate htrf_detection Biotin-Phospho-Substrate + Eu-Ab + SA-Acceptor -> FRET Signal htrf_reaction->htrf_detection Add Detection Reagents htrf_result Low FRET = High Inhibition htrf_detection->htrf_result In presence of inhibitor

Caption: Principle of the HTRF® Kinase Assay.

Best Practices and Troubleshooting

To ensure the integrity and reproducibility of your kinase inhibitor screening data, consider the following best practices:

  • ATP Concentration: For ATP-competitive inhibitors, running the assay at an ATP concentration close to the Kₘ of the kinase provides the most accurate measure of potency.[26]

  • Enzyme Concentration: Use an enzyme concentration that results in a robust signal window while ensuring the reaction remains in the linear range (typically <10-20% substrate or ATP consumption).

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%) to minimize its effect on enzyme activity.[29]

  • Compound Interference: Be aware of potential compound interference, such as fluorescence quenching or enhancement, which can lead to false positives or negatives.[29] Cross-validation with an orthogonal assay format is recommended to confirm hits.[26][29]

  • Controls: Always include appropriate controls:

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine) to validate assay performance.

    • Negative Control: No inhibitor (DMSO only) to define 0% inhibition.

    • No Enzyme Control: To determine background signal.

  • Z'-Factor: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for screening.[1][26]

Conclusion

The pyrazole scaffold, as exemplified by this compound, remains a cornerstone in the development of novel kinase inhibitors.[5][6][8] The protocols detailed in this guide for Kinase-Glo®, LanthaScreen®, and HTRF® assays provide robust and high-throughput compatible methods for evaluating the inhibitory activity of this and related compounds. By adhering to the principles of scientific integrity, explaining the causality behind experimental choices, and following the detailed step-by-step methodologies, researchers can confidently screen and characterize potential drug candidates, accelerating the journey from hit identification to lead optimization.

References

Applications of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have garnered substantial interest in cancer research. This technical guide provides an in-depth exploration of the applications of this compound class, focusing on their role as kinase inhibitors. We will delve into the mechanistic rationale for their use, provide detailed protocols for their evaluation, and visualize their impact on key oncogenic signaling pathways.

Introduction to this compound: A Versatile Kinase Inhibitor Scaffold

This compound is a heterocyclic compound whose structural framework allows for diverse chemical modifications, making it an ideal starting point for the development of targeted cancer therapies. Research has predominantly focused on the synthesis of its derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] Aberrant kinase activity is a hallmark of many malignancies, driving uncontrolled cell proliferation, survival, and metastasis.[1] The pyridine and pyrazole moieties of this core structure are adept at forming key interactions within the ATP-binding pocket of kinases, leading to their inhibition.

The primary applications of derivatives of this compound in cancer research are centered on their ability to target and inhibit the following key kinase families:

  • c-Jun N-terminal Kinases (JNKs): Members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress and play complex, often context-dependent, roles in cancer cell survival and apoptosis.[1]

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, FLT3 is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations leading to its constitutive activation are a common driver in acute myeloid leukemia (AML).[3][4]

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Their dysregulation is a common feature of cancer, leading to unchecked cell division.[5]

This guide will provide detailed application notes and protocols for researchers investigating the anti-cancer properties of this compound and its analogs.

Application as a c-Jun N-terminal Kinase (JNK) Inhibitor

Mechanistic Rationale

The JNK signaling pathway is a critical component of the cellular response to a variety of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress.[1] This pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context and the specific JNK isoform involved.[6] In some cancers, persistent JNK activation promotes cell survival and proliferation.[7] Therefore, inhibitors of JNK are being actively investigated as potential cancer therapeutics. Derivatives of this compound have been identified as potent JNK inhibitors.[1]

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress signals that activate MAP3Ks, which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7). These dual-specificity kinases then phosphorylate and activate JNKs. Activated JNKs translocate to the nucleus to regulate the activity of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, which controls the expression of genes involved in cell proliferation, survival, and apoptosis.[8][9]

JNK_Signaling_Pathway JNK Signaling Pathway Inhibition Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) AP1->Gene_Expression Compound 1-(Pyridin-3-yl)-1H-pyrazole- 4-carboxylic acid derivative Compound->JNK

Caption: Inhibition of the JNK signaling pathway by a this compound derivative.

Experimental Protocol: In Vitro JNK Kinase Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of a this compound derivative against a specific JNK isoform (e.g., JNK3).

Principle: The assay measures the phosphorylation of a substrate by the JNK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • This compound derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of JNK3 enzyme solution (concentration to be optimized, e.g., 10 ng/well).

    • Add 2 µL of a mixture of the JNK substrate and ATP to initiate the reaction. The final concentrations should be optimized, for example, 0.2 µg/µL substrate and 50 µM ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the enzyme reaction.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Data Interpretation: The IC50 value represents the concentration of the compound required to inhibit 50% of the JNK3 kinase activity. Lower IC50 values indicate higher potency. For example, some 4-(pyrazol-3-yl)-pyridine derivatives have shown JNK3 inhibition with IC50 values in the nanomolar range.[1]

Application as a Fms-like Tyrosine Kinase 3 (FLT3) Inhibitor

Mechanistic Rationale

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with AML and are associated with a poor prognosis.[3][4] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor tyrosine kinase, which in turn activates downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[3][4] Consequently, FLT3 is a prime therapeutic target in AML. Pyrazole-based compounds have been developed as potent FLT3 inhibitors.[10][11][12]

FLT3 Signaling Pathway

In AML with FLT3-ITD mutations, the FLT3 receptor is constitutively dimerized and autophosphorylated. This leads to the activation of several downstream signaling cascades that are crucial for the survival and proliferation of leukemic cells.[3][13]

FLT3_Signaling_Pathway FLT3-ITD Signaling in AML and its Inhibition FLT3_ITD FLT3-ITD Mutant Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Compound 1-(Pyridin-3-yl)-1H-pyrazole- 4-carboxylic acid derivative Compound->FLT3_ITD

Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway in AML.

Experimental Protocol: Cell-Based FLT3 Inhibition Assay in AML Cell Lines

This protocol describes a method to assess the anti-proliferative effect of a this compound derivative in AML cell lines harboring the FLT3-ITD mutation (e.g., MV4-11 or MOLM-13).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[14]

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After allowing the cells to attach (if adherent) or settle (for suspension cells, typically for a few hours), add serial dilutions of the test compound to the wells. The final volume in each well should be 200 µL. Include a vehicle control (DMSO) and a positive control (a known FLT3 inhibitor like quizartinib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • For suspension cells, centrifuge the plate and carefully remove the medium.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Interpretation: The IC50 value represents the concentration of the compound that inhibits the proliferation of the AML cells by 50%. Potent pyrazole-based FLT3 inhibitors can exhibit IC50 values in the low nanomolar range in FLT3-ITD positive cell lines.[12]

Cellular Assays for Further Characterization

To further understand the mechanism of action of this compound derivatives, additional cellular assays are essential.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[15][16]

Brief Protocol:

  • Treat cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-468 or AML cell line MV4-11) with the test compound at its IC50 concentration for 24-48 hours.[15]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V positive populations upon treatment indicates the induction of apoptosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17][18]

Brief Protocol:

  • Treat cancer cells with the test compound for a specified period (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or G2/M arrest) suggests that the compound interferes with cell cycle progression at that checkpoint. Some pyrazole derivatives have been shown to induce cell cycle arrest in the S or G2/M phase.[18][19]

Summary of Quantitative Data

The following table summarizes representative inhibitory activities of pyrazole derivatives in various cancer-related assays. Note that the specific values can vary depending on the exact chemical structure of the derivative and the experimental conditions.

Compound ClassTarget KinaseAssay TypeCell LineIC50 / EffectReference
4-(Pyrazol-3-yl)-pyridinesJNK3In Vitro Kinase Assay-80 - 160 nM[1]
1H-Pyrazole-3-carboxamidesFLT3In Vitro Kinase Assay-0.089 nM[12]
1H-Pyrazole-3-carboxamidesCDK2In Vitro Kinase Assay-0.719 nM[12]
1H-Pyrazole-3-carboxamidesFLT3-ITDCell Viability (MTT)MV4-111.22 nM[12]
Pyrazole Derivatives-Cell Viability (MTT)MDA-MB-46814.97 µM (24h)[15]
Pyrazole Derivatives-Cell Cycle AnalysisMDA-MB-468S-phase arrest[15]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of targeted cancer therapies. Their versatility as a scaffold allows for the generation of potent inhibitors of key oncogenic kinases such as JNK and FLT3. The protocols and application notes provided in this guide offer a framework for researchers to evaluate the anti-cancer potential of these compounds.

Future research in this area should focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic index. Furthermore, exploring their efficacy in combination with other anti-cancer agents could lead to more effective treatment strategies for challenging malignancies like AML and triple-negative breast cancer. The continued investigation of this pyrazole scaffold holds significant promise for advancing the field of oncology drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Pyridine-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. Pyridine-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science. However, their synthesis, while often conceptually straightforward, can be plagued by a variety of side reactions that impact yield, purity, and regiochemical outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, mechanistically-grounded solutions to the common challenges encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide

This section addresses the most pressing issues that arise during the synthesis of pyridine-substituted pyrazoles, particularly via the common route of condensing a pyridine-containing 1,3-dicarbonyl compound with a hydrazine derivative (a variant of the Knorr pyrazole synthesis).

Q1: I'm getting a mixture of two pyrazole regioisomers. How can I control which isomer is the major product?

A1: This is the most common challenge, and it stems from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. The root cause is the initial nucleophilic attack of the hydrazine, which can occur at either of the two distinct carbonyl carbons.

The reaction pathway is a competition. For a typical starting material like 1-(pyridin-3-yl)butane-1,3-dione reacting with methylhydrazine, the N-methylated nitrogen of the hydrazine can attack the carbonyl adjacent to the pyridine ring, or the one adjacent to the methyl group. After cyclization and dehydration, this leads to two different N-methyl pyrazole regioisomers.

Mechanistic Insight: The regioselectivity is governed by a delicate balance of electronics and sterics. The carbonyl carbon that is more electrophilic will typically be attacked faster. However, the subsequent cyclization and dehydration steps can also influence the final product ratio.

Key Control Factor: Solvent Choice The solvent plays a surprisingly dominant role in directing the regioselectivity, often more so than temperature or catalysts under neutral conditions.[1] Standard protic solvents like ethanol can participate in the reaction, forming hemiacetals and leveling the reactivity of the two carbonyl groups, which often leads to poor selectivity.[2][3]

The solution lies in using non-nucleophilic, hydrogen-bond-donating solvents. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity.[2][3] These solvents activate the carbonyl groups towards nucleophilic attack through hydrogen bonding without competing with the hydrazine nucleophile, thus amplifying the intrinsic electronic differences between the two carbonyls.[2]

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

SolventTypical Regioisomeric Ratio (Desired:Undesired)RationaleReference
Ethanol (EtOH)~50:50 to 70:30Nucleophilic solvent, competes with hydrazine, leading to poor selectivity.[1][3]
N,N-Dimethylacetamide (DMAc)>98:2Aprotic solvent, can favor one isomer.[1][4]
2,2,2-Trifluoroethanol (TFE)~85:15Non-nucleophilic, enhances selectivity through H-bonding.[2][3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>97:3Strongly H-bonding and non-nucleophilic, provides excellent selectivity.[2][3]

.dot

Caption: Competing pathways in the synthesis of pyrazole regioisomers.

Troubleshooting Action:

  • Switch to HFIP: For maximum regioselectivity, switch your solvent to HFIP. It often provides the desired isomer almost exclusively.[2][3]

  • Use TFE as an alternative: If HFIP is not available or is too expensive for your scale, TFE is an excellent second choice that offers a significant improvement over traditional alcohols.[2]

  • Acid/Base Catalysis: While solvent is key, acidic or basic conditions can also influence the outcome. Acid catalysis protonates a carbonyl, enhancing its electrophilicity, while bases can favor specific enolate formations.[1][5] Experiment with catalytic amounts of acids (e.g., p-TsOH) or bases (e.g., NaOAc) if solvent switching is insufficient.

Q2: My subsequent N-alkylation of the pyrazole is not selective and gives two products. What determines the site of alkylation and how can I improve selectivity?

A2: This is another regioselectivity problem, but it occurs after the pyrazole ring is formed. An unsymmetrically substituted NH-pyrazole has two non-equivalent nitrogen atoms (N1 and N2), and alkylation can occur at either site.

Mechanistic Insight: The reaction typically proceeds by deprotonating the NH-pyrazole with a base to form a pyrazolate anion. This anion is an ambident nucleophile, with negative charge density on both nitrogen atoms. The incoming electrophile (e.g., an alkyl halide) can then react at either nitrogen. The outcome is determined by a combination of steric and electronic factors.

  • Steric Hindrance: This is often the deciding factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom.[6] If one of the adjacent positions (C3 or C5) has a bulky substituent, the electrophile will favor the nitrogen on the opposite side.

  • Counter-ion Effect: The nature of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can influence the position of alkylation by coordinating with the pyrazolate anion.[7]

  • Electrophile: Bulkier electrophiles will show a greater preference for the less hindered nitrogen.

Troubleshooting Action:

  • Maximize Steric Differentiation: If possible, design your synthesis so that the substituents at the C3 and C5 positions of the pyrazole have significantly different sizes.

  • Choose the Right Base: Use a base with a large counter-ion, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These larger ions are less tightly coordinated and can allow steric factors to dominate more effectively.

  • Use a Bulky Electrophile: If your target molecule allows, using a sterically demanding alkylating agent can increase the selectivity for the less hindered nitrogen.

  • Consider Alternative Methods: For challenging cases, methods using trichloroacetimidate electrophiles under Brønsted acid catalysis have been developed, where selectivity is also controlled primarily by sterics.[6][8]

.dot

N-Alkylation_Troubleshooting Start Unsymmetrical NH-Pyrazole Base Add Base (e.g., K2CO3) Start->Base Anion Pyrazolate Anion (Ambident Nucleophile) Base->Anion Electrophile Add Electrophile (R-X) Anion->Electrophile Product_N1 N1-Alkylated Isomer (Less Hindered) Electrophile->Product_N1 Major Pathway (Steric Control) Product_N2 N2-Alkylated Isomer (More Hindered) Electrophile->Product_N2 Minor Pathway

Caption: Decision workflow for controlling N-alkylation regioselectivity.

Q3: I'm observing byproducts that seem to be related to the pyridine ring itself. What are these potential side reactions and how can I avoid them?

A2: The pyridine ring, while aromatic, has distinct reactivity compared to a benzene ring. Its electron-withdrawing nitrogen atom makes the ring electron-deficient and introduces a basic site.

Potential Side Reactions:

  • N-Protonation: In acidic conditions (e.g., during acid-catalyzed cyclization), the pyridine nitrogen is basic and will be protonated. This forms a pyridinium salt, which deactivates the ring even further towards electrophilic attack but can alter solubility and reactivity.[9][10]

  • N-Oxidation: If oxidizing conditions are present, even inadvertently (e.g., air oxidation in some systems), the pyridine nitrogen can be oxidized to an N-oxide. This dramatically changes the ring's electronics, making the C2 and C4 positions susceptible to nucleophilic attack.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles, especially at the C2 and C4 positions.[9][11] If your reaction conditions involve potent nucleophiles (other than the intended hydrazine) and high temperatures, you may see displacement of leaving groups on the pyridine ring or even direct addition.

Troubleshooting Action:

  • Control pH: Avoid strongly acidic conditions unless required for catalysis. If acid is necessary, use the minimum catalytic amount. Buffer the reaction if possible.

  • Inert Atmosphere: If you suspect oxidation, run your reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Avoid Excess Strong Nucleophiles: Be mindful of other nucleophiles in your reaction mixture. Ensure reaction temperatures are as low as possible to prevent unwanted SNAr. If a side reaction is observed, check if a less nucleophilic base or solvent can be used.

Q4: My reaction is sluggish and I'm isolating an uncyclized intermediate instead of the final pyrazole. What's happening?

A4: This issue points to a problem with the second half of the reaction mechanism: the intramolecular cyclization and subsequent dehydration.

Mechanistic Insight: The Knorr synthesis proceeds in two main stages: (1) formation of a hydrazone or enamine intermediate via condensation, and (2) intramolecular cyclization of this intermediate, followed by elimination of a water molecule to form the aromatic pyrazole ring.[12] If the second stage is slow or disfavored, these intermediates can accumulate or even be isolated as the main product. In some cases, a stable 5-hydroxypyrazoline intermediate can form prior to the final dehydration.[3]

Common Causes:

  • Steric Hindrance: A bulky substituent near the remaining carbonyl group can hinder the intramolecular nucleophilic attack by the second hydrazine nitrogen.

  • Electronic Effects: Strong electron-withdrawing groups can sometimes stabilize the intermediate and make the final dehydration step more difficult.

  • Insufficient Driving Force: The dehydration step often requires heat or an acid/base catalyst to proceed efficiently.

Troubleshooting Action:

  • Increase Temperature: Often, simply increasing the reaction temperature or prolonging the reaction time is sufficient to drive the cyclization and dehydration to completion.

  • Add a Catalyst: Introduce a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid or acetic acid) or a Lewis acid. The acid will protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the intramolecular attack. It will also facilitate the final dehydration step.[5]

  • Use a Dehydrating Agent: If dehydration is the problem, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the aromatic product.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of the Knorr pyrazole synthesis? The reaction begins with the nucleophilic attack of one nitrogen from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of water to form a hydrazone intermediate. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered ring intermediate (a hydroxypyrazoline). A final acid- or base-catalyzed dehydration step eliminates another molecule of water to yield the stable, aromatic pyrazole ring.[5][12]

FAQ 2: Can I use multicomponent reactions (MCRs) to avoid some of these issues? Yes, MCRs can be a powerful strategy. They combine three or more starting materials in a single pot to build the final product, which is highly efficient.[13][14][15] Some MCRs designed for pyrazole synthesis can offer high regioselectivity by controlling the order of bond formation.[13] However, MCRs can have their own complex side reactions, and optimization is often required.[16]

FAQ 3: What are the best general practices for purifying regioisomeric pyrazole mixtures? Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and test a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that provides the best separation.

  • Crystallization: If one isomer is significantly more abundant or has a much higher propensity to crystallize, fractional crystallization can be an effective purification technique.

  • Preparative HPLC: For difficult separations or high-purity requirements, preparative reverse-phase HPLC is an excellent, albeit more costly, option.

Experimental Protocols
Protocol 1: Optimizing Regioselectivity using Fluorinated Alcohols as Solvents

This protocol is adapted from methodologies proven to enhance regioselectivity in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones.[2][3]

Objective: To maximize the formation of a single pyrazole regioisomer.

Materials:

  • Pyridine-containing 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyridine-containing 1,3-dicarbonyl (1.0 eq).

  • Solvent Addition: Add HFIP to dissolve the starting material (concentration typically 0.1 M to 0.5 M). Begin stirring under an inert atmosphere.

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 eq) to the solution at room temperature. The addition should be done dropwise if the hydrazine is a liquid.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of the starting material and the ratio of the products.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. (Note: HFIP has a boiling point of ~58 °C).

  • Purification: The crude residue can typically be purified by flash column chromatography on silica gel. The improved regioselectivity should make purification significantly easier than with traditional solvents.

  • Characterization: Characterize the major product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry. The regiochemistry is often determined using 2D NMR techniques like NOESY or HMBC.

References

Technical Support Center: Purification of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this amphoteric heterocyclic compound. The inherent acidic (carboxylic acid) and basic (pyridine) functionalities of this molecule present unique purification hurdles. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The principal challenge arises from the molecule's amphoteric nature. It possesses a basic pyridine ring and an acidic carboxylic acid group. This duality can lead to:

  • Zwitterion Formation: The compound can exist as an internal salt, which can affect its solubility in organic solvents.

  • Complex Solubility Profile: Its solubility can vary significantly with pH, making solvent selection for recrystallization non-trivial.

  • Emulsion Formation: During acid-base extractions, the compound may act as a surfactant, leading to problematic emulsions.

  • Co-precipitation of Impurities: Starting materials or byproducts with similar acidic or basic properties can be difficult to separate.

Q2: What are the likely impurities I should be aware of?

A2: Impurities will largely depend on the synthetic route employed. A common route involves the hydrolysis of the corresponding ethyl or methyl ester. Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 3-hydrazinopyridine and a pyruvate derivative.

  • Incomplete Hydrolysis: Residual ethyl or methyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.[1][2]

  • Side-Reaction Products: Isomeric pyrazoles can sometimes form depending on the reaction conditions.

  • Reagents: Inorganic salts from pH adjustments (e.g., sodium chloride, sodium sulfate).

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: While possible, it is often challenging. The polar carboxylic acid and basic pyridine moieties can lead to strong interactions with the silica gel, resulting in:

  • Poor Elution: The compound may streak or fail to elute from the column.

  • Irreversible Adsorption: A significant portion of the product can be lost on the column.

  • Requirement for Modified Mobile Phases: Elution may require the addition of acids (like acetic acid) or bases (like triethylamine or ammonia) to the mobile phase to suppress ionization and reduce tailing.

Reversed-phase chromatography (C18) is often a more suitable chromatographic technique for this type of polar molecule.

Q4: What is the expected pKa of this molecule, and why is it important?

Troubleshooting Guide

Issue 1: Low Yield or No Crystallization During Recrystallization

This is a common issue stemming from an inappropriate choice of solvent or suboptimal crystallization conditions.

Root Cause Analysis and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Solvent Choice The compound may be too soluble or insoluble in the chosen solvent at room temperature.1. Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] 2. Mixed-Solvent Systems: If a single ideal solvent cannot be found, use a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity is observed. Then, allow the solution to cool slowly.[5]
"Oiling Out" The compound precipitates as a liquid phase instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.1. Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. 2. Add More Solvent: Add a small amount of the "good" solvent to the hot mixture to reduce the saturation level. 3. Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
Insufficient Concentration The solution is not saturated enough for crystals to form upon cooling.1. Reduce Solvent Volume: Carefully evaporate some of the solvent from the hot solution before cooling. 2. Cool to a Lower Temperature: Use a dry ice/acetone bath for further cooling if an ice bath is insufficient.
Issue 2: Persistent Impurities After Recrystallization

If impurities remain after one round of recrystallization, they may have similar solubility profiles to the desired product.

Workflow for Enhanced Purity:

start Crude Product with Impurities recrystallization Initial Recrystallization start->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 acid_base Acid-Base Extraction purity_check1->acid_base Impurities Present pure_product High Purity Product purity_check1->pure_product Purity >98% purity_check2 Check Purity acid_base->purity_check2 final_recrystallization Final Recrystallization purity_check2->final_recrystallization Impurities Reduced final_recrystallization->pure_product

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the amphoteric nature of the molecule to separate it from neutral or exclusively acidic/basic impurities.

Rationale: By adjusting the pH, we can selectively move our target compound between aqueous and organic layers.

Step-by-step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (to remove basic impurities):

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The target compound, being basic at the pyridine nitrogen, will move into the aqueous layer as a hydrochloride salt.

    • Separate the aqueous layer.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is approximately 7-8. This will neutralize the pyridinium salt and deprotonate the carboxylic acid, making the compound water-soluble as the carboxylate salt.

    • Wash this aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any neutral impurities that may have carried over.

  • Isolation of Pure Product:

    • Adjust the pH of the aqueous layer to the isoelectric point (estimated to be around pH 4-5) with dilute acid (e.g., 1 M HCl). The compound should precipitate out as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Salt Formation and Crystallization

For stubborn impurities, forming a stable salt of the product can be an effective purification method.[6]

Rationale: The crystalline properties of the salt are often different from the free base/acid and its impurities, allowing for selective crystallization.

Step-by-step Methodology:

  • Dissolution: Dissolve the crude product in a suitable solvent like ethanol or isopropanol.

  • Salt Formation:

    • Add a stoichiometric amount of a suitable acid (e.g., hydrochloric acid in isopropanol or oxalic acid in ethanol) dropwise to the solution.

    • The corresponding salt of this compound should precipitate.

  • Crystallization:

    • The salt can be collected by filtration or recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Liberation of the Free Acid/Base:

    • Dissolve the purified salt in water.

    • Neutralize the solution carefully with a base (e.g., sodium bicarbonate) to precipitate the pure, free this compound.

    • Filter, wash with water, and dry.

Logical Relationship for Purification Choice:

cluster_0 Impurity Profile cluster_1 Recommended Purification Method Neutral Neutral Impurities (e.g., unreacted ester) AcidBase Acid-Base Extraction Neutral->AcidBase Highly Effective Recrystallization Recrystallization Neutral->Recrystallization Moderately Effective Ionic Ionic/Polar Impurities (e.g., starting materials, salts) Ionic->Recrystallization Effective Chromatography Chromatography (Reversed-Phase) Ionic->Chromatography Effective for Trace Amounts

References

Technical Support Center: Formation and Separation of Regioisomers in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation and separation during their synthetic work. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

FAQ 1: I'm getting a mixture of two products in my pyrazole synthesis. What are they and why is this happening?

Answer:

You are likely observing the formation of regioisomers . This is a common challenge in pyrazole synthesis, particularly when using the classical Knorr synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2]

The formation of a regioisomeric mixture occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[1][3] This leads to two different hydrazone intermediates, which then cyclize to form two distinct pyrazole regioisomers.[4][5] Significant regioselectivity is typically only achieved when there are substantial steric or electronic differences between the two carbonyl groups or the two nitrogen atoms of the hydrazine.[1]

FAQ 2: How can I control which regioisomer is the major product in my reaction?

Answer:

Controlling regioselectivity is a key challenge, but several factors can be manipulated to favor the formation of your desired isomer.[1]

  • Steric and Electronic Effects: The inherent properties of your starting materials are the primary determinants. A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the attack at the adjacent carbonyl group, directing the reaction to the less hindered site.[1][6] Similarly, strong electron-withdrawing groups can activate one carbonyl group over the other.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic and the rate of condensation at each carbonyl.[1]

  • Solvent Choice: This is a powerful tool for controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of a single regioisomer.[7][8][9]

The enhanced regioselectivity in fluorinated alcohols is attributed to their non-nucleophilic nature. In contrast to ethanol, they do not compete with the hydrazine in attacking the more reactive carbonyl group, thus leading to a more selective initial condensation.[8]

Below is a table summarizing the effect of solvent on regioselectivity in a representative reaction:

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol55:45[7][8]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[7][8]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:3[7][8]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol60:40[7][8]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE95:5[7][8]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1[7][8]
FAQ 3: I have a mixture of regioisomers. How can I separate them?

Answer:

Separating regioisomers can be challenging due to their similar physical properties, but it is often achievable with the right techniques.

  • Silica Gel Column Chromatography: This is the most common and often successful method for separating pyrazole regioisomers.[2][10] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is essential to find an eluent that provides adequate separation.[10]

  • Fractional Recrystallization: This technique can be effective if the two regioisomers have sufficiently different solubilities in a particular solvent or solvent mixture.[11] It involves a series of recrystallization steps to progressively enrich one isomer.[11]

FAQ 4: How can I definitively identify which regioisomer is which?

Answer:

Unambiguous structural elucidation is critical. While 1D ¹H and ¹³C NMR will show two sets of peaks for a mixture, 2D NMR techniques are essential for definitive assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For example, a NOESY experiment can show a correlation between the protons of a substituent on the N1 nitrogen and the protons of the substituent at the C5 position of the pyrazole ring, confirming their proximity and thus the regiochemistry.[12][13]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum can reveal a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring, which would be absent in the other regioisomer.[12][13]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis

This guide provides a decision-making workflow for optimizing the regioselectivity of your pyrazole synthesis.

G start Start: Mixture of Regioisomers Observed check_starting_materials Analyze Steric and Electronic Factors of Starting Materials start->check_starting_materials are_they_different Are there significant steric/electronic differences? check_starting_materials->are_they_different change_solvent Change Solvent to a Fluorinated Alcohol (TFE or HFIP) are_they_different->change_solvent No optimize_pH Optimize Reaction pH (Acidic vs. Basic Conditions) are_they_different->optimize_pH Yes alternative_synthesis Consider Alternative Synthetic Routes (e.g., using β-enaminones) change_solvent->alternative_synthesis separation Proceed to Separation of Regioisomers change_solvent->separation optimize_pH->alternative_synthesis optimize_pH->separation G synthesis 1. Knorr Pyrazole Synthesis workup 2. Reaction Work-up (e.g., Aqueous Quench, Extraction) synthesis->workup crude_analysis 3. Crude Product Analysis (TLC, ¹H NMR) workup->crude_analysis is_mixture Mixture of Regioisomers? crude_analysis->is_mixture separation_choice 4. Choose Separation Method is_mixture->separation_choice Yes pure_isomers 5. Isolated Pure Isomers is_mixture->pure_isomers No (Single Isomer) column Column Chromatography separation_choice->column recrystallization Fractional Recrystallization separation_choice->recrystallization column->pure_isomers recrystallization->pure_isomers characterization 6. Structural Characterization (¹H, ¹³C, 2D NMR, MS) pure_isomers->characterization

References

"stability issues of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability in solution to ensure the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on the physicochemical properties of the molecule and established laboratory best practices.

Q1: I dissolved my this compound, but it precipitated out of solution after a short time. What happened and how can I fix it?

A1: Precipitation is a common issue for zwitterionic compounds like this one, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group. The compound's solubility is highly dependent on the pH of the solution.

  • Causality: At or near its isoelectric point (the pH at which the net charge is zero), the molecule's solubility in aqueous media is at its minimum. If you used a neutral solvent like pure water or a buffer with a pH close to this point, precipitation is likely. Furthermore, solubility in organic solvents can be limited, and supersaturated solutions created by dissolving in a small amount of organic solvent (like DMSO) followed by dilution in an aqueous buffer can be unstable.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your final solution. For this molecule, solubility is expected to be lowest in the mid-pH range and significantly higher at acidic or basic pH.

    • Adjust the pH: To redissolve the compound, you can:

      • Add a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Aim for a pH > 8.

      • Add a dilute acid (e.g., 0.1 M HCl) to protonate the pyridine nitrogen, forming a more soluble pyridinium salt. Aim for a pH < 3.

    • Re-evaluate Your Solvent System: For future experiments, consider preparing your solutions in a buffer system that maintains a pH where the compound is fully ionized and soluble. For stock solutions, using an organic solvent like DMSO is standard, but ensure the final concentration in your aqueous assay buffer does not exceed the solvent tolerance of your system (typically <1%).

Q2: My experimental results are inconsistent. I suspect the compound is degrading in my assay solution. How can I confirm this and prevent it?

A2: Inconsistent results are a classic sign of compound instability. The two heterocyclic rings (pyridine and pyrazole) and the carboxylic acid group can be susceptible to degradation under certain conditions. Potential degradation pathways include photodecomposition and oxidation.[1][2]

  • Causality: Pyridine-containing compounds can be susceptible to photodegradation, especially under UV light from laboratory fixtures or sunlight.[3][4][5] Additionally, reactive oxygen species in buffers or the presence of trace metal contaminants can promote oxidative degradation.

  • Troubleshooting Workflow: The following workflow can help you diagnose the issue.

    G A Inconsistent Results Observed B Prepare Fresh Solution & Re-run Assay (Control for handling errors) A->B C Results Still Inconsistent? B->C D Hypothesize Degradation (Light, Oxidation, pH, Temp) C->D Yes J No Change in HPLC. Investigate other assay variables (reagents, cells, etc.) C->J No E Run Stability-Indicating HPLC Analysis D->E F Analyze Control (T=0) vs. Incubated Sample E->F G New Peaks Observed? F->G H Primary Peak Area Decreased? F->H I Degradation Confirmed. Identify Stress Factor. G->I Yes G->J No H->I Yes H->J No K Protect from Light (Amber vials, cover plates) I->K L Use High-Purity Water/Buffers (Add antioxidants like ascorbic acid if needed) I->L M Optimize pH and Temperature I->M N Problem Solved K->N L->N M->N

    Caption: Troubleshooting workflow for suspected compound degradation.

  • Preventative Measures:

    • Photoprotection: Prepare and store solutions in amber vials or wrap containers in aluminum foil. When running assays in multi-well plates, keep them covered or in the dark as much as possible.

    • Control Oxidation: Use high-purity, freshly prepared buffers. If oxidation is highly suspected, you may consider degassing buffers or adding a small amount of an antioxidant, but first, verify that the antioxidant does not interfere with your assay.

    • Temperature Control: Keep stock solutions frozen and minimize freeze-thaw cycles. During experiments, keep solutions on ice unless the protocol requires otherwise.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution?

A1: For high-concentration stock solutions (e.g., 10-50 mM), a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Dimethylformamide (DMF) is also a suitable alternative. These solvents can typically dissolve the compound to a high concentration, which can then be diluted into your aqueous assay buffer. Always use anhydrous grade solvents to prevent hydrolysis of the solvent or your compound over long-term storage.

Q2: How should I store the solid compound and its solutions to ensure long-term stability?

A2: Proper storage is critical for preventing degradation. The recommendations below are based on general best practices for heterocyclic carboxylic acids.[6]

FormTemperatureAtmosphereLight Condition
Solid Powder 2-8°C (Refrigerated)Store under an inert gas (Argon or Nitrogen) in a tightly sealed container.Protect from light (store in an amber vial or opaque container).
Organic Stock Solution (e.g., in DMSO)-20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles. Tightly seal vials.Protect from light (use amber vials).
Aqueous Solution 2-8°C (Short-term, <24h)Prepare fresh daily. Do not store for extended periods due to the risk of microbial growth and hydrolysis.Protect from light.

Q3: What are the predicted pKa values for this molecule and why are they important?

  • Carboxylic Acid (-COOH): Expected pKa ~3.5 - 4.5. This group will be deprotonated (negatively charged) at pH values above this range.

  • Pyridine Nitrogen: Expected pKa ~4.5 - 5.5. This nitrogen will be protonated (positively charged) at pH values below this range.

  • Pyrazole Nitrogens: The pyrazole ring is weakly basic, with a pKa of the conjugate acid around 2.5.[7] It is typically neutral under physiological conditions.

This leads to different charged species depending on the pH:

pKa_Species A Low pH (<3) Net Charge: +1 (Protonated Pyridine, Neutral COOH) B Mid pH (4-5) Zwitterionic Net Charge: 0 (Protonated Pyridine, Deprotonated COO⁻) A->B pH increases C High pH (>6) Net Charge: -1 (Neutral Pyridine, Deprotonated COO⁻) B->C pH increases

Caption: Predominant ionic species of the molecule at different pH ranges.

Importance: The zwitterionic form, present in the mid-pH range, is often the least soluble. Therefore, to maintain solubility in aqueous buffers, it is best to work at a pH well above or below this range, such as pH 7.4 (where the carboxylate form dominates) or an acidic pH for specific assays.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures your stock solution is accurately prepared and free of precipitation.

  • Pre-Weighing: Allow the solid compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes until all solid is completely dissolved.

  • Visual Inspection: Hold the vial against a light and dark background to confirm there are no visible particles or haziness.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preliminary Forced Degradation Study

This protocol helps determine the intrinsic stability of the molecule under stress conditions, as recommended by ICH guidelines.[9][10] It is essential for developing a stability-indicating analytical method.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense the solution into separate, clearly labeled amber and clear glass vials for the following conditions:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Stress: Incubate a vial of the initial solution at 60°C for 24 hours.

    • Photostability: Expose a solution in a clear vial to direct laboratory light or a photostability chamber for 24 hours. Keep a wrapped control vial next to it.

    • Control: Keep a vial of the initial solution at 4°C in the dark.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples, including the T=0 control, by a suitable RP-HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).[11][12]

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples relative to the control. This information will reveal the compound's liabilities and help in tracking impurities.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the multi-kilogram scale-up of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. It addresses common challenges through a troubleshooting guide and frequently asked questions, ensuring a robust, safe, and efficient synthesis process.

Synthetic Pathway Overview

The most reliable and scalable route to this compound involves a two-step process:

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction between 3-hydrazinopyridine (or its salt) and diethyl 2-(ethoxymethylene)malonate (DEEM) to form Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate.[1][2]

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.[3]

This pathway is advantageous due to the commercial availability of starting materials and generally clean reaction profiles.

Synthesis_Pathway cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Saponification A 3-Hydrazinopyridine Dihydrochloride C Ethyl 1-(pyridin-3-yl)-1H- pyrazole-4-carboxylate A->C Base (e.g., Triethylamine) Solvent (e.g., Ethanol) Heat B Diethyl 2-(ethoxymethylene)malonate (DEEM) B->C D Ethyl 1-(pyridin-3-yl)-1H- pyrazole-4-carboxylate E 1-(Pyridin-3-yl)-1H-pyrazole- 4-carboxylic acid D->E Base (e.g., NaOH or KOH) Solvent (e.g., EtOH/H2O) Acidification (e.g., HCl)

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process.

Problem 1: Low or Stalled Conversion During Cyclocondensation (Step 1)

Potential Causes:

  • Incomplete Liberation of Free Hydrazine: The starting material, 3-hydrazinopyridine, is often supplied as a hydrochloride or dihydrochloride salt to improve stability.[4][5] The reaction requires the free base to act as a nucleophile. Insufficient base will result in a stalled reaction.

  • Suboptimal Temperature: The Knorr pyrazole synthesis typically requires heating to proceed at a reasonable rate.[6] On a large scale, inadequate heating or poor heat transfer within a large reactor volume can lead to slow conversion.

  • Poor Mixing: In large reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, hindering the reaction.

  • Reagent Quality: Impurities in either the 3-hydrazinopyridine salt or DEEM can interfere with the reaction. DEEM can slowly hydrolyze if exposed to moisture.

Recommended Solutions:

  • Base Stoichiometry: Use at least two equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for the dihydrochloride salt (or one equivalent for the monohydrochloride) to ensure the complete formation of the free hydrazine in situ.

  • Temperature Control and Monitoring: Equip the reactor with a jacket for uniform heating and internal temperature probes to accurately monitor the reaction progress. Aim for reflux temperatures, typically around 78-85°C in ethanol.

  • Optimize Agitation: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure good mixing and maintain a homogeneous slurry or solution.

  • Reagent Qualification: Always use reagents from reputable suppliers. Check the purity of DEEM by GC or NMR before use.[7] Ensure solvents like ethanol are of an appropriate grade and sufficiently dry.

Problem 2: Formation of Impurities and Dark Reaction Color

Potential Causes:

  • Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures, leading to the formation of colored byproducts.[8] This is a common observation in Knorr-type syntheses.

  • Side Reactions of DEEM: Diethyl (ethoxymethylene)malonate is a reactive 1,3-biselectrophile and can potentially undergo side reactions if conditions are not well-controlled.

  • Oxygen Exposure: Reactions involving hydrazines can sometimes be sensitive to air, leading to oxidative side products.

Recommended Solutions:

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions and improve the color profile of the crude product.

  • Controlled Addition: On a large scale, consider the controlled addition of one reagent to the other (e.g., adding DEEM to the hydrazine/base mixture) to better manage the reaction exotherm and minimize byproduct formation.

  • Purification Strategy: Do not be overly concerned by a dark color, as this is common.[8] The primary goal is to ensure the main impurities can be removed. The subsequent hydrolysis and crystallization/recrystallization steps are very effective at purifying the final product.

Problem 3: Difficult Isolation and Purification of the Final Carboxylic Acid (Step 2)

Potential Causes:

  • Incorrect pH for Precipitation: The product is amphoteric, containing both a basic pyridine ring and an acidic carboxylic acid group. Complete precipitation occurs at its isoelectric point. If the pH is too low or too high after acidification, the product may remain partially dissolved as a salt.

  • Formation of a Fine or Oily Precipitate: Rapid acidification or insufficient stirring during precipitation can lead to the formation of very fine particles that are difficult to filter or an oil that does not solidify.[9]

  • Incomplete Hydrolysis: If the saponification is not driven to completion, the starting ester will remain as a significant impurity that can be difficult to remove from the final product.

Recommended Solutions:

  • Precise pH Control: After hydrolysis, carefully adjust the pH of the solution. The isoelectric point for this molecule is expected to be in the weakly acidic to neutral range (approx. pH 4-6). Add the acid slowly while monitoring the pH and observing precipitation. A small-scale trial can help determine the optimal final pH for maximum recovery.

  • Controlled Crystallization: Cool the reaction mixture slowly after hydrolysis and add the acid portion-wise with vigorous stirring. This promotes the formation of larger, more easily filterable crystals. Adding a small amount of an anti-solvent or seeding with a pure crystal can also aid isolation.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC to ensure complete consumption of the starting ester before proceeding to the work-up. A typical method is to reflux for 2-4 hours.[10]

  • Recrystallization: The crude product can be effectively purified by recrystallization.[9] A mixture of ethanol and water is often a good starting point for solvent screening.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic approach for a multi-kilogram scale-up?

A1: The two-step Knorr cyclocondensation followed by saponification is the most robust and industrially viable method.[11] The starting materials, 3-hydrazinopyridine dihydrochloride and diethyl 2-(ethoxymethylene)malonate, are commercially available in bulk. The reaction conditions are straightforward and do not require specialized equipment beyond standard glass-lined or stainless steel reactors.

Q2: Are there any critical safety considerations for this synthesis?

A2: Yes. Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[4] The initial reaction between the hydrazine salt and base can be exothermic; therefore, controlled addition and temperature monitoring are crucial on a large scale to prevent a runaway reaction.[9] Standard precautions for handling flammable solvents like ethanol and corrosive acids/bases (HCl, NaOH) must be followed.

Q3: How can I monitor the progress of the reactions?

A3:

  • Step 1 (Cyclocondensation): Thin Layer Chromatography (TLC) is effective for lab-scale monitoring. For process scale, High-Performance Liquid Chromatography (HPLC) is preferred. A typical mobile phase would be a gradient of hexane and ethyl acetate. The product ester is significantly more polar than DEEM.

  • Step 2 (Saponification): HPLC is the best method to confirm the complete disappearance of the starting ester. The carboxylic acid product will have a much shorter retention time on a reverse-phase column than the ethyl ester.

Q4: My final product has a persistent colored impurity. How can I remove it?

A4: If recrystallization does not remove the color, a charcoal treatment can be effective. After dissolving the crude product in the recrystallization solvent, add a small amount of activated carbon (e.g., 1-2% w/w), heat for a short period (15-30 minutes), and then perform a hot filtration through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Q5: Can I use a different 1,3-dicarbonyl equivalent instead of DEEM?

A5: While other 1,3-dicarbonyl compounds can be used to form the pyrazole ring, DEEM is ideal for synthesizing 4-carboxy pyrazoles.[12] Its structure ensures that the cyclization occurs regioselectively to give the desired 4-carboxylate isomer without the risk of forming other regioisomers, which can be a significant issue with unsymmetrical diketones.[1]

Data and Parameters for Scale-Up

Table 1: Recommended Reaction Parameters (Lab vs. Scale-Up)
ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Starting Material 3-Hydrazinopyridine·2HCl3-Hydrazinopyridine·2HClEnsure consistent purity and salt form.
Equivalents (DEEM) 1.05 eq.1.05 eq.Maintain slight excess to drive reaction.
Equivalents (Base) 2.2 eq. Triethylamine2.2 eq. TriethylamineEnsure full neutralization of the salt.
Solvent (Ethanol) ~100 mL (10 vol)~100 L (10 vol)Volume can be optimized to balance concentration and stirrability.
Addition Method All at once or quick dripSlow, controlled addition over 1-2 hoursManage exotherm and maintain temperature below reflux.
Reaction Temp. Reflux (~80°C)75-85°C (Jacketed Reactor)Monitor internal temperature, not just jacket temperature.
Reaction Time 4-8 hours6-12 hours (Monitor by HPLC)Reaction may be slightly slower due to mass transfer limitations.
Stirring Magnetic Stir BarOverhead Mechanical StirrerCrucial for heat and mass transfer.
Table 2: Quick Troubleshooting Reference
SymptomMost Likely Cause(s)Primary Solution(s)
Reaction Stalls (Step 1)Insufficient base; Low temperatureAdd more base; Increase heating
Dark Oily ProductHydrazine degradation; Fast precipitationUse inert atmosphere; Slow, controlled workup/crystallization
Low Yield (Step 2)Incomplete hydrolysis; Incorrect pH for isolationExtend hydrolysis time; Optimize final pH to isoelectric point
Product Fails PurityIncomplete reaction; Inefficient purificationMonitor reaction to completion; Recrystallize (with charcoal if needed)

Scalable Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (Pilot Scale)
  • Reactor Setup: Charge a 200 L jacketed glass-lined reactor with 3-hydrazinopyridine dihydrochloride (10.0 kg, 54.9 mol).

  • Solvent and Base Addition: Add ethanol (100 L) to the reactor. Begin agitation. Under an inert nitrogen atmosphere, slowly add triethylamine (16.7 kg, 165 mol, 3.0 eq.) via a metering pump over 1 hour, maintaining the internal temperature below 30°C using jacket cooling.

  • Reagent Addition: Slowly add diethyl 2-(ethoxymethylene)malonate (12.4 kg, 57.7 mol, 1.05 eq.) to the reactor over 2 hours. A mild exotherm is expected. Maintain the temperature below 40°C.

  • Reaction: Once the addition is complete, heat the reactor contents to reflux (internal temperature ~78-82°C) and maintain for 8-12 hours.

  • Monitoring: Take samples periodically and analyze by HPLC to monitor the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to 20-25°C. Concentrate the reaction mixture under vacuum to approximately one-third of the original volume. Add water (50 L) and ethyl acetate (80 L). Stir for 30 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 40 L). Combine the organic layers, wash with brine (30 L), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product, which can be used directly in the next step or purified further if necessary.

Protocol 2: Saponification to this compound (Pilot Scale)
  • Reactor Setup: Charge the reactor containing the crude ethyl ester from the previous step with a solution of sodium hydroxide (4.4 kg, 110 mol, 2.0 eq.) in water (50 L) and ethanol (50 L).

  • Hydrolysis: Heat the mixture to 60-70°C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC until <1% of the starting ester remains.

  • Work-up: Cool the reaction mixture to 10-15°C. Slowly and carefully add concentrated hydrochloric acid (~32%) to adjust the pH to 4.5-5.5. A thick precipitate will form.

  • Isolation: Stir the resulting slurry at 5-10°C for at least 2 hours. Isolate the solid product by filtration using a centrifuge or filter press.

  • Washing: Wash the filter cake with cold deionized water (2 x 20 L) until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight to yield the final this compound.

Troubleshooting_Workflow cluster_investigation Investigation Phase cluster_analysis Analysis Phase cluster_solution Solution Phase start Problem Encountered (e.g., Low Yield) check_reagents 1. Verify Reagent Purity & Stoichiometry (Hydrazine Salt, DEEM, Base) start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions check_mixing 3. Assess Agitation Efficiency check_conditions->check_mixing analyze_crude Analyze Crude Reaction Mixture (HPLC, LC-MS) check_mixing->analyze_crude sol_eng Increase Stirrer Speed or Change Impeller check_mixing->sol_eng identify_byproducts Identify Byproducts or Unreacted Starting Materials analyze_crude->identify_byproducts sol_reagent Adjust Stoichiometry or Purify Reagents identify_byproducts->sol_reagent Impure Reagents sol_process Optimize Temperature Profile or Extend Reaction Time identify_byproducts->sol_process Incomplete Conversion sol_purification Develop new Purification Strategy (e.g., Recrystallization, Charcoal) identify_byproducts->sol_purification Complex Mixture

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic route. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Synthesis Overview & Critical Control Points

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring via a condensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. Understanding the mechanism and critical parameters of each step is fundamental to preventing impurity formation.

The most common route involves the reaction of 3-hydrazinopyridine with an appropriate 1,3-dielectrophile, such as diethyl 2-(ethoxymethylene)malonate (DEEMM), to form the ethyl ester intermediate. This is a variation of the Knorr pyrazole synthesis.[1][2] Subsequent saponification yields the target acid.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Saponification SM1 3-Hydrazinopyridine Intermediate Ethyl 1-(pyridin-3-yl)-1H- pyrazole-4-carboxylate SM1->Intermediate Condensation (e.g., Reflux in EtOH) SM2 Diethyl 2-(ethoxymethylene)malonate (DEEMM) SM2->Intermediate FinalProduct 1-(Pyridin-3-yl)-1H-pyrazole- 4-carboxylic acid Intermediate->FinalProduct 1. NaOH or LiOH 2. Acidic Workup (HCl)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction of 3-hydrazinopyridine and DEEMM gives a low yield and my LC-MS/NMR shows a significant isomeric byproduct. What is happening?

A1: This is a classic challenge in pyrazole synthesis involving unsymmetrical 1,3-dicarbonyl compounds or their equivalents. You are likely forming a mixture of regioisomers: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted product (ethyl 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate).

  • Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the electrophilic centers of DEEMM, followed by intramolecular cyclization and elimination. The regioselectivity depends on which nitrogen of the hydrazine attacks which carbon of the DEEMM and the subsequent cyclization pathway. Previous mechanistic studies have shown that factors like pH, solvent, and the electronic characteristics of the substituents can influence the outcome.[2]

  • Troubleshooting Steps:

    • Confirm Structure: Use 2D NMR techniques (HMBC, NOESY) to definitively assign the structure. In the desired 1,4-isomer, you should observe an HMBC correlation between the pyrazole C5-H and the pyridine ring carbons, and NOE correlations between the pyrazole C5-H and the ortho-protons of the pyridine ring.

    • Control Reaction Temperature: Running the reaction at a lower temperature may favor the formation of one isomer over the other, though it may require longer reaction times.

    • Purification: The isomers often have different polarities. Careful column chromatography is the most effective way to separate them. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar one (like ethyl acetate or acetone) is recommended.

Regioisomer_Formation cluster_paths Reaction with DEEMM Hydrazine 3-Hydrazinopyridine Desired Desired Intermediate (1,4-disubstituted) Hydrazine->Desired Path A Undesired Undesired Regioisomer (1,5-disubstituted) Hydrazine->Undesired Path B Final_Desired Target Carboxylic Acid Desired->Final_Desired Hydrolysis Final_Undesired Isomeric Impurity Undesired->Final_Undesired Hydrolysis

Caption: Competing pathways leading to regioisomers.

Q2: The final hydrolysis step is slow or incomplete. My NMR of the final product consistently shows the starting ethyl ester.

A2: Incomplete hydrolysis is a common issue, often related to kinetics, solubility, or the choice of base.

  • Mechanistic Insight: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions, as well as the temperature. The product, being a carboxylate salt, may precipitate out of the reaction mixture, effectively stopping the reaction if not properly managed.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will significantly increase the reaction rate.

    • Use a Co-solvent: If the ester has poor solubility in aqueous base, adding a water-miscible co-solvent like THF or Dioxane can create a homogeneous solution and accelerate the reaction.

    • Increase Base Equivalents: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered or less reactive esters.

    • Monitor by TLC/LC-MS: Do not rely solely on time. Take aliquots from the reaction, quench them, and check for the disappearance of the starting ester spot/peak before proceeding with the acidic workup.

Q3: My final product is a sticky solid or an oil and is difficult to handle. How can I induce crystallization?

A3: This often points to the presence of residual solvents or impurities that inhibit the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Ensure Purity: First, ensure the material is pure by LC-MS and ¹H NMR. If significant impurities are present, purification by column chromatography or a preparatory HPLC may be necessary before attempting crystallization.

    • Solvent Trituration: If the product is an oil, try adding a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or a mixture). Stir or sonicate the mixture. This can wash away impurities and often induces precipitation or crystallization of the product.

    • Systematic Recrystallization Trials: Use a small amount of material to screen for a suitable recrystallization solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. See the table below for suggestions.

    • Slow Evaporation: Dissolve the product in a minimal amount of a relatively volatile solvent (like dichloromethane or ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity and identity of the final product? A: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure, identifies key functional groups, and can quantify impurities if an internal standard is used.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for assessing purity. An acidic mobile phase is typically used. The mass spectrometer confirms the molecular weight of the product and helps identify impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups like the carboxylic acid C=O (approx. 1700-1730 cm⁻¹) and O-H (broad, 2500-3300 cm⁻¹) stretches.

Q: Which purification method is better for the final acid: recrystallization or chromatography? A: This depends on the nature and amount of impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a large batch of material (>95% pure). It is efficient and cost-effective at scale.

  • Chromatography (either flash or prep-HPLC) is necessary when dealing with significant amounts of impurities, especially those with similar polarity to the product (like regioisomers). It offers higher resolution but is more time-consuming and solvent-intensive.

Q: How should I store the final compound? A: this compound is a relatively stable crystalline solid. Store it in a well-sealed container at room temperature, protected from light and moisture.

Section 4: Key Protocols & Data

Protocol: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent from the table below. A mixture of solvents (e.g., Ethanol/Water, Dioxane/Water) is often effective.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Table 1: Recommended Solvents for Analysis and Purification
PurposeSolvent/SystemRationale & Notes
Recrystallization Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.
AcetonitrileOften provides high-quality crystals for polar heterocyclic compounds.
IsopropanolA good alternative to ethanol with a higher boiling point.
TLC/Column Dichloromethane/Methanol (e.g., 95:5 to 90:10)Standard system for polar, acidic compounds. Adding a trace of acetic acid (0.5%) can reduce tailing on silica gel.
Ethyl Acetate/HeptaneGood for separating the less polar ester intermediate and its regioisomer.
HPLC Analysis Mobile Phase A: Water + 0.1% Formic AcidMobile Phase B: Acetonitrile + 0.1% Formic AcidStandard reversed-phase conditions. The acid ensures the carboxylic acid is protonated for good peak shape.

Section 5: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Experiment Complete. Analyze Final Product. CheckPurity Purity >98% by LC-MS? Start->CheckPurity CheckStructure Correct Structure by NMR? CheckPurity->CheckStructure Yes Failure Identify Impurity & Re-strategize CheckPurity->Failure No Success Success! Store Product. CheckStructure->Success Yes CheckStructure->Failure No Impurity_Isomer Isomeric Impurity Present Failure->Impurity_Isomer Check for Isomer Impurity_Ester Starting Ester Present Failure->Impurity_Ester Check for Ester Impurity_Other Other/Unknown Impurities Failure->Impurity_Other Other Impurities Action_Chromatography Purify intermediate by column chromatography. Impurity_Isomer->Action_Chromatography Action_Rehydrolyze Repeat hydrolysis under stronger conditions. Impurity_Ester->Action_Rehydrolyze Action_Recrystallize Recrystallize or triturate final product. Impurity_Other->Action_Recrystallize Action_Chromatography->Start Re-run Step 2 Action_Rehydrolyze->Start Re-analyze Action_Recrystallize->Start Re-analyze

Caption: A logical flowchart for troubleshooting synthesis outcomes.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid and need to interpret its complex NMR spectra. As a molecule incorporating three distinct chemical moieties—a pyridine ring, a pyrazole ring, and a carboxylic acid—its NMR spectrum presents unique challenges, including signal overlap, complex coupling patterns, and solvent-dependent effects. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and confidently assign the structure of your compound.

Structure and Numbering Scheme

A clear understanding of the molecular structure is the first step in any spectral interpretation. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Basic Spectral Interpretation

Q1: What are the expected chemical shifts and coupling patterns in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum can be divided into three main regions: the highly deshielded carboxylic acid proton, the aromatic region containing signals from the pyridine and pyrazole rings, and the upfield region which should be empty for this compound.

  • Carboxylic Acid Proton (COOH): This proton is typically observed as a broad singlet in the very downfield region of the spectrum, often around 10-13 ppm.[1] Its chemical shift and peak shape are highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[2]

  • Pyrazole Protons (H3 and H5): The pyrazole ring protons are in a π-deficient system and are expected to appear downfield. H5 is generally more deshielded than H3 due to the anisotropic effect of the adjacent pyridine ring.

  • Pyridine Protons (H2', H4', H5', H6'): These protons exhibit characteristic shifts and coupling patterns. H2' and H6' are adjacent to the electron-withdrawing nitrogen atom and will be the most deshielded. H4' and H5' will appear further upfield. The coupling constants are key to their assignment (see table below).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
COOH10.0 - 13.0broad singlet (br s)N/A
H2'8.8 - 9.2doublet (d) or ddJH2'-H6' (meta) ≈ 2-3 Hz
H6'8.5 - 8.8doublet of doublets (dd)JH5'-H6' (ortho) ≈ 8 Hz, JH2'-H6' (meta) ≈ 2-3 Hz
H58.3 - 8.6singlet (s)
H4'7.9 - 8.2doublet of triplets (dt) or mJH4'-H5' (ortho) ≈ 8 Hz, JH2'-H4' (meta) ≈ 2 Hz
H37.8 - 8.1singlet (s)
H5'7.4 - 7.7doublet of doublets (dd)JH4'-H5' (ortho) ≈ 8 Hz, JH5'-H6' (ortho) ≈ 8 Hz

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Q2: What are the expected chemical shifts in the ¹³C NMR spectrum?

A2: The ¹³C NMR spectrum will show nine distinct signals, as all carbons are chemically unique.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 185Carboxylic acid carbonyl carbon.[2]
C2', C6'145 - 155Pyridine carbons adjacent to nitrogen are highly deshielded.
C4135 - 145Pyrazole carbon attached to the carboxyl group.
C5130 - 140Pyrazole carbon.
C4'125 - 135Pyridine carbon.
C3'120 - 130Pyridine carbon attached to the pyrazole nitrogen.
C5'115 - 125Pyridine carbon.
C3110 - 120Pyrazole carbon.
Section 2: Common Troubleshooting Scenarios

Q3: The carboxylic acid proton signal is extremely broad, or I can't see it at all. Is this normal?

A3: Yes, this is a very common issue. The broadening or disappearance of an acidic proton signal is often due to:

  • Chemical Exchange: The COOH proton can rapidly exchange with trace amounts of water in the deuterated solvent or with other molecules of the acid.[3] This rapid exchange on the NMR timescale leads to significant broadening, sometimes to the point where the signal is indistinguishable from the baseline.[4]

  • Solvent Effects: In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, causing the signal to disappear completely. This is a useful diagnostic tool.[4]

Troubleshooting Protocol: D₂O Exchange

This experiment confirms the presence of a labile (exchangeable) proton like -OH or -NH.

  • Acquire Standard Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the exchange.[4]

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The signal corresponding to the carboxylic acid proton should have disappeared or significantly decreased in intensity.

Q4: The signals in the aromatic region (7.4-9.2 ppm) are overlapping. How can I resolve and assign them?

A4: Signal overlap in the aromatic region is a primary challenge for this molecule.[4] Several strategies can be employed to resolve these signals.

  • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the NMR solvent. Acquiring the spectrum in a different solvent (e.g., from DMSO-d₆ to CDCl₃ or Benzene-d₆) can often shift the signals enough to resolve the overlap.[4][5] Aromatic Solvent-Induced Shifts (ASIS), particularly with benzene-d₆, can be very effective.

  • Vary the Temperature: In some cases, peak positions can be temperature-dependent. Acquiring spectra at different temperatures might improve resolution.

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion (the separation in Hz between peaks), which can turn an indecipherable multiplet into well-resolved signals.

  • Employ 2D NMR Spectroscopy: This is the most powerful method for definitive assignment. Techniques like COSY, HSQC, and HMBC are essential.

Q5: My peaks are broad, and the resolution is poor across the entire spectrum. What's wrong?

A5: This is a general NMR problem that can have several causes.[6]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized ("shimmed") for every sample. If the lineshape is poor for all peaks, this is the most likely cause. Re-shimming the spectrometer, potentially with a standard sample first to check instrument performance, is the solution.[6]

  • Sample Concentration: If the sample is too concentrated, it can lead to viscosity-related broadening and changes in chemical shifts due to intermolecular interactions.[4] Try diluting the sample. Conversely, if the sample is too dilute, the signal-to-noise ratio will be low, requiring more scans.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Insoluble Material: Undissolved solids in the NMR tube will severely degrade the magnetic field homogeneity. Filter your sample into the NMR tube if you suspect insolubility.

Section 3: Advanced Spectral Assignment Using 2D NMR

Q6: How can I use 2D NMR to definitively assign every proton and carbon?

A6: A combination of 2D NMR experiments is the gold standard for assigning complex structures.[7][8]

Workflow for 2D NMR-Based Structure Elucidation

2D_NMR_Workflow start Acquire 1D ¹H and ¹³C Spectra cosy ¹H-¹H COSY (Correlation Spectroscopy) start->cosy Identify H-H spin systems hsqc ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) start->hsqc Connect protons to their directly attached carbons hmbc ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) cosy->hmbc Use proton networks to guide analysis hsqc->hmbc Use direct attachments as starting points assign Final Structure Assignment hmbc->assign Assemble fragments via 2-3 bond correlations

Caption: A logical workflow for using 2D NMR experiments for structure elucidation.

Experimental Protocols & Interpretation

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-coupled to each other (typically separated by 2-3 bonds).[8]

    • Protocol: Use a standard cosygpppqf pulse program. Ensure the spectral width in both dimensions covers all proton signals.

    • Interpretation: Look for cross-peaks. A cross-peak between H-A and H-B indicates they are coupled. For this molecule, you should see correlations connecting H4', H5', and H6' in the pyridine ring, forming a single spin system. H2' may only show a weak correlation to H6' or H4'. The pyrazole protons H3 and H5 will not have any COSY cross-peaks to other protons, confirming they are singlets.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Shows which proton is directly attached to which carbon (¹JCH correlation).[8]

    • Protocol: Use a standard hsqcedetgpsisp2.3 pulse program. Set the ¹³C spectral width to cover ~0-180 ppm.

    • Interpretation: Each cross-peak correlates a signal on the ¹H axis to a signal on the ¹³C axis. This allows you to definitively link each proton to its corresponding carbon atom (e.g., H5 to C5, H2' to C2', etc.). Carbons without attached protons (like C4, C3', and the carboxyl carbon) will be absent from the HSQC spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for connecting the different parts of the molecule.[7]

    • Protocol: Use a standard hmbcgplpndqf pulse program. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz.[3]

    • Interpretation:

      • Connecting the Rings: Look for a cross-peak between the pyridine protons (H2' and/or H4') and the pyrazole carbons (C5 and C3). Critically, a correlation from H2' and/or H4' to C3' will confirm the connectivity through the N1-C3' bond.

      • Assigning Quaternary Carbons: The pyrazole proton H5 should show a correlation to the carboxylic acid carbon (C=O), confirming the position of the carboxyl group at C4. H3 and H5 will also show correlations to the other quaternary carbons in the pyrazole ring.

      • Confirming Pyridine Assignments: The pyridine protons will show multiple long-range correlations within their own ring, confirming their relative positions. For example, H2' should correlate to C4' and C6'.

By systematically analyzing these three 2D spectra, every proton and carbon in this compound can be unambiguously assigned.

References

Validation & Comparative

Validating the Bioactivity of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1][2][3] This guide provides an in-depth technical framework for validating the bioactivity of a specific pyrazole derivative, 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid. Our focus will be on its potential as a kinase inhibitor, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, empowering you to not only execute but also to understand and adapt these methods for your specific research needs. We will objectively compare the potential performance of this compound with established compounds, providing the supporting experimental methodologies to rigorously test its biological function.

The Pyrazole Scaffold: A Foundation for Diverse Bioactivities

The pyrazole ring system is a cornerstone of many clinically successful drugs.[1][3] Its versatility allows for a wide range of chemical modifications, leading to compounds with activities spanning from anti-inflammatory to anticancer.[2][6][7] Two notable examples that showcase this diversity are Celecoxib, a selective COX-2 inhibitor for treating inflammation, and AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor with antineoplastic properties.[2][7][8][9]

Celecoxib functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7][9][10] Its mechanism highlights the potential for pyrazole-based compounds to target specific enzymes with high selectivity.[10]

In contrast, AT7519 is an ATP-competitive inhibitor that targets multiple CDKs, including CDK1, 2, 4, 5, 6, and 9.[11][12][13] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest and apoptosis in cancer cells.[8][11] The broad-spectrum kinase inhibitory profile of AT7519 makes it a valuable tool for cancer research and a relevant benchmark for our validation studies.

Given the structural features of this compound, a logical starting point for bioactivity validation is to investigate its potential as a kinase inhibitor. The following sections will outline a comprehensive, multi-tiered approach to test this hypothesis, using AT7519 as a positive control for kinase inhibition and Celecoxib as a comparative compound with a distinct mechanism of action.

A Multi-Faceted Approach to Bioactivity Validation

Our validation strategy is built on a logical progression from broad, initial screening to specific, mechanistic studies. This workflow ensures a thorough and reliable assessment of the compound's biological activity.

Bioactivity_Validation_Workflow A Initial Screening: In Vitro Kinase Inhibition Assay B Target Engagement Verification: Cellular Thermal Shift Assay (CETSA) A->B Confirm target binding C Cellular Activity Assessment: Downstream Signaling Analysis (p-ERK Western Blot) B->C Validate cellular effect D Comparative Analysis: Benchmark against AT7519 (Positive Control) and Celecoxib (Alternative Mechanism) C->D Contextualize bioactivity

Caption: A streamlined workflow for the validation of this compound's bioactivity.

Tier 1: Initial Screening - In Vitro Kinase Inhibition Assay

The first step is to directly assess the ability of this compound to inhibit the enzymatic activity of a panel of kinases. An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, provides a quantitative measure of inhibition and can help identify potential kinase targets.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Materials:

  • This compound (dissolved in DMSO)

  • AT7519 (positive control, dissolved in DMSO)

  • Celecoxib (comparative control, dissolved in DMSO)

  • Kinase enzymes of interest (e.g., CDK2/Cyclin A, ERK1, p38α)

  • Corresponding kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP (at a concentration close to the Km for each kinase) and the specific substrate to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundCDK2/Cyclin A[Data]
ERK1[Data]
p38α[Data]
AT7519CDK2/Cyclin A[Data]
ERK1[Data]
p38α[Data]
CelecoxibCDK2/Cyclin A[Data]
ERK1[Data]
p38α[Data]

Tier 2: Target Engagement Verification - Cellular Thermal Shift Assay (CETSA)

A positive result in the in vitro kinase assay indicates direct enzyme inhibition. The next critical step is to verify that the compound can engage its target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[3][6][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to and stabilizes its target kinase in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., HCT116)

  • This compound

  • AT7519 (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound, positive control, or DMSO for 1-2 hours.

  • Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A Protein B Heat A->B C Denatured Protein (Precipitated) B->C D Protein + Ligand E Heat D->E F Stable Protein-Ligand Complex (Soluble) E->F

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Tier 3: Cellular Activity Assessment - Downstream Signaling Analysis

Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement leads to a functional consequence in the cell. For kinase inhibitors, this is often assessed by measuring the phosphorylation status of a downstream substrate. For many kinase pathways, such as the MAPK/ERK pathway, a key downstream event is the phosphorylation of ERK.[4][5]

Experimental Protocol: ERK Phosphorylation Western Blot

Objective: To determine if this compound inhibits the phosphorylation of a downstream effector, such as ERK, in a cellular context.

Materials:

  • Cell line with an active kinase signaling pathway (e.g., A549)

  • This compound

  • AT7519

  • DMSO

  • Growth factors (e.g., EGF) to stimulate the pathway

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and serum-starve them overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound, AT7519, or DMSO for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with an anti-phospho-ERK antibody.

  • Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.

  • Detect the signals using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK.

Data Presentation:

TreatmentConcentration (µM)p-ERK / Total ERK Ratio (Fold Change)
DMSO (unstimulated)-[Data]
DMSO (stimulated)-[Data]
This compound0.1[Data]
1[Data]
10[Data]
AT75190.1[Data]
1[Data]
10[Data]

Conclusion

This guide provides a robust and logical framework for the initial validation of the bioactivity of this compound, with a focus on its potential as a kinase inhibitor. By employing a multi-tiered approach that includes in vitro kinase assays, cellular target engagement studies, and downstream signaling analysis, researchers can generate a comprehensive and reliable dataset. The inclusion of well-characterized comparative compounds like AT7519 and Celecoxib provides essential context for interpreting the experimental results. This rigorous validation process is a critical first step in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.

References

"comparative study of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" with other JNK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JNK in Cellular Signaling and Disease

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] JNKs are activated by a wide range of cellular stresses, including inflammatory cytokines, ultraviolet (UV) radiation, oxidative stress, and heat shock.[1] Once activated, the JNK signaling cascade plays a pivotal role in regulating a multitude of cellular processes, from apoptosis and inflammation to proliferation and differentiation.[2][3] Given its central role in stress-induced signaling, dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous human diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers.[2][3] This has positioned JNK as a compelling therapeutic target for drug discovery and development.

This guide provides a comparative analysis of a promising class of JNK inhibitors built around a pyrazole scaffold. While we will use the representative structure of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid to anchor our discussion, the absence of extensive public data on this specific molecule necessitates a broader examination of its close structural analogs. By synthesizing data from published studies on related pyrazole derivatives, this guide will offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of this chemical class, supported by experimental data and detailed protocols for comparative evaluation.

The JNK Signaling Cascade: A Target for Therapeutic Intervention

The JNK signaling pathway is a multi-tiered cascade that begins with the activation of upstream kinases in response to extracellular stimuli. These kinases, in turn, phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, which leads to the regulation of target gene expression and subsequent cellular responses.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK Transcription_Factors Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Gene_Expression->Cellular_Response

Caption: A simplified diagram of the JNK signaling pathway.

The Rise of Pyrazole-Based JNK Inhibitors

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] In the context of kinase inhibition, the pyrazole ring system has proven to be a versatile template for designing potent and selective inhibitors.[4][6] The development of pyrazole-based JNK inhibitors has been driven by the need for molecules with improved isoform selectivity and favorable pharmacokinetic properties compared to first-generation, broader-spectrum inhibitors.

Comparative Analysis of Pyrazole-Based JNK Inhibitors

To provide a quantitative comparison, the following table summarizes the inhibitory activities of representative pyrazole-based JNK inhibitors from published literature, alongside well-established, non-pyrazole JNK inhibitors for benchmarking.

InhibitorJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Selectivity NotesReference
Aminopyrazole Analog 26n --7Highly selective against a panel of 464 kinases.[7][7]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide --7Data based on studies of similar aminopyrazole inhibitors.[8][8]
SP600125 404090Also inhibits other kinases at higher concentrations.[8][8]
AS601245 15022070Orally active and ATP-competitive.[4][4]
TCS JNK 6o 45160-Ki values of 2 nM, 4 nM, and 52 nM for JNK1, JNK2, and JNK3 respectively.

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols for Comparative Evaluation

To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize and compare JNK inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of JNK.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - JNK Enzyme - Substrate (e.g., ATF2) - ATP Plate Dispense Reagents and Inhibitor into 96-well Plate Reagents->Plate Inhibitor Serial Dilution of Test Compound Inhibitor->Plate Incubate Incubate at 30°C (e.g., 60 minutes) Plate->Incubate Detection_Reagent Add ATP Detection Reagent Incubate->Detection_Reagent Luminescence Read Luminescence Detection_Reagent->Luminescence Analysis Calculate IC₅₀ Luminescence->Analysis

Caption: Workflow for a typical luminescent kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the JNK enzyme (e.g., JNK1, JNK2, or JNK3), a suitable substrate (e.g., recombinant ATF2), and ATP in a kinase reaction buffer.[8]

  • Inhibitor Addition: Perform serial dilutions of the test compounds (e.g., this compound and other inhibitors) in DMSO and add them to the reaction wells. Include a control with DMSO only.[8]

  • Initiate Reaction: Add ATP to the wells to start the kinase reaction.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

  • Detection: Add a detection reagent that quantifies the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.[8]

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]

Cellular Assay: Western Blot Analysis of c-Jun Phosphorylation

This assay determines the efficacy of a JNK inhibitor within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or Jurkat cells) in culture plates and allow them to attach overnight. Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.

  • JNK Pathway Stimulation: Stimulate the JNK pathway by treating the cells with an activator, such as anisomycin or UV radiation, for a specified duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63)). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-Jun to total c-Jun or a loading control (e.g., GAPDH or β-actin) to determine the extent of inhibition.

Conclusion and Future Directions

The pyrazole scaffold represents a highly promising starting point for the development of potent and selective JNK inhibitors. While direct biological data for this compound remains to be published, the extensive research on analogous compounds highlights the potential of this chemical class. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to evaluate novel pyrazole-based inhibitors and benchmark them against existing compounds.

Future research should focus on the systematic exploration of the structure-activity relationships within the pyrazole series to further optimize potency, isoform selectivity, and pharmacokinetic properties. The ultimate goal is the development of JNK inhibitors with superior therapeutic profiles for the treatment of a wide range of debilitating diseases.

References

"structure-activity relationship (SAR) of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immuno-oncology, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target. By catalyzing the rate-limiting step in tryptophan catabolism along the kynurenine pathway, IDO1 orchestrates an immunosuppressive microenvironment that facilitates tumor immune evasion. The strategic inhibition of IDO1 is a promising therapeutic avenue to reinvigorate anti-tumor immunity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of IDO1 inhibitors: 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid analogs. We will delve into the rationale behind their design, compare their in vitro efficacy, and provide detailed experimental protocols for their synthesis and evaluation.

The Rationale for Targeting IDO1 with Pyrazole Scaffolds

The this compound scaffold represents a deliberate and strategic choice in the design of IDO1 inhibitors. The pyrazole core is a versatile heterocyclic motif prevalent in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage in various biological interactions. The pyridin-3-yl substituent is crucial for establishing key interactions within the active site of the heme-containing IDO1 enzyme. Furthermore, the carboxylic acid at the 4-position of the pyrazole ring is designed to mimic the substrate, L-tryptophan, and form critical interactions with the enzyme.

The central hypothesis guiding the optimization of this scaffold is that systematic modifications to both the pyridine and pyrazole rings, as well as the carboxylic acid moiety, can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile. This guide will explore the empirical evidence that supports this hypothesis.

Structure-Activity Relationship (SAR) Analysis

The potency of this compound analogs as IDO1 inhibitors is exquisitely sensitive to structural modifications. The following sections dissect the key SAR trends observed for this scaffold, providing a comparative analysis of analog performance.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring have a profound impact on IDO1 inhibitory activity. The electronic nature and position of these substituents can modulate the interaction of the pyridine nitrogen with the heme iron in the IDO1 active site.

Modifications of the Pyrazole Ring

While the core pyrazole structure is essential, substitutions at other positions can influence the overall conformation and properties of the inhibitor.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore. Its replacement with bioisosteres or conversion to amides allows for the exploration of alternative binding interactions and can significantly impact cell permeability and pharmacokinetic properties.

Comparative Efficacy of Analogs: A Tabular Summary

To provide a clear and objective comparison, the following table summarizes the in vitro IDO1 inhibitory activity of key this compound analogs. The data is derived from standardized HeLa cell-based assays, which measure the inhibition of IFN-γ induced IDO1 activity.

Compound IDR1 (Pyridine Ring)R2 (Pyrazole Ring)R3 (Carboxylic Acid Moiety)HeLa Cell IC50 (nM)
1 (Parent) HH-COOH150
2 5-FH-COOH75
3 6-ClH-COOH120
4 H3-CH3-COOH250
5 HH-CONH2500
6 5-FH-CONH(CH3)200

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not be from a single head-to-head study.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and the in vitro assays used for its evaluation.

Synthesis of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-4-carboxylic acid (Analog 2)

This protocol outlines a typical synthetic route for a substituted analog.

dot

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydrolysis A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-(5-fluoropyridin-3-yl)-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B (5-Fluoropyridin-3-yl)hydrazine B->C D Ethyl 1-(5-fluoropyridin-3-yl)-1H-pyrazole-4-carboxylate E 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-4-carboxylic acid (Analog 2) D->E LiOH, THF/H2O

Caption: Synthetic workflow for Analog 2.

Step 1: Synthesis of Ethyl 1-(5-fluoropyridin-3-yl)-1H-pyrazole-4-carboxylate

  • To a solution of (5-fluoropyridin-3-yl)hydrazine (1.0 eq) in ethanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ester.

Step 2: Synthesis of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-4-carboxylic acid (Analog 2)

  • Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This assay quantifies the ability of the synthesized compounds to inhibit IDO1 activity in a cellular context.[1][]

dot

HeLa_Assay_Workflow A Seed HeLa cells in 96-well plates B Induce IDO1 expression with IFN-γ A->B C Treat cells with test compounds B->C D Incubate for 24-48 hours C->D E Collect supernatant D->E F Measure kynurenine levels (colorimetric assay) E->F G Calculate IC50 values F->G

Caption: HeLa cell-based IDO1 inhibition assay.

Protocol:

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • The following day, replace the medium with fresh medium containing 100 ng/mL of human interferon-gamma (IFN-γ) to induce IDO1 expression.

    • Simultaneously, add serial dilutions of the test compounds to the wells. Include a positive control (e.g., epacadostat) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.

    • Centrifuge the samples and transfer the clear supernatant to a new 96-well plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Measure the absorbance at 490 nm. The amount of kynurenine produced is proportional to the absorbance.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Human Whole Blood Assay (WBA) for IDO1 Inhibition

This ex vivo assay provides a more physiologically relevant measure of IDO1 inhibition in the presence of plasma proteins and other blood components.

dot

WBA_Workflow A Collect fresh human whole blood B Add test compounds A->B C Stimulate with LPS to induce IDO1 B->C D Incubate for 24 hours C->D E Separate plasma D->E F Measure kynurenine levels (LC-MS/MS) E->F G Calculate IC50 values F->G

Caption: Human whole blood assay workflow.

Protocol:

  • Blood Collection: Collect fresh human whole blood from healthy donors in heparinized tubes.

  • Compound Addition: Add serial dilutions of the test compounds to the whole blood.

  • IDO1 Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 µg/mL to stimulate IDO1 production in monocytes.

  • Incubation: Incubate the blood samples for 24 hours at 37°C.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Kynurenine Quantification: Analyze the kynurenine levels in the plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition of kynurenine production against the compound concentration.

Concluding Remarks and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective IDO1 inhibitors. The structure-activity relationships delineated in this guide highlight the critical role of substitutions on the pyridine ring and the necessity of the carboxylic acid moiety for optimal activity. While the conversion to amides can be explored to modulate physicochemical properties, this often comes at the cost of reduced potency.

Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to translate their potent in vitro activity into in vivo efficacy. Further exploration of substitutions on the pyrazole ring may also uncover novel interactions that could enhance potency and selectivity. The detailed experimental protocols provided herein serve as a robust foundation for researchers and drug development professionals to advance the design and evaluation of the next generation of IDO1 inhibitors based on this promising scaffold.

References

"in vivo efficacy of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vivo efficacy of pyrazole-based compounds, a scaffold of significant interest in modern oncology. While the broad class of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives represents a promising chemical space, this guide will focus on a specific, well-documented example to illustrate the pathway from molecular design to in vivo validation, providing actionable insights and methodologies.

The pyrazole heterocycle is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for the development of potent inhibitors against a range of therapeutic targets.[2] In oncology, pyrazole-pyridine hybrids are particularly noteworthy, with compounds like Crizotinib (a c-MET/ALK inhibitor) demonstrating significant clinical success.[3] These scaffolds are adept at targeting protein kinases, enzymes that play a critical role in cancer cell signaling, proliferation, and survival.[1][4]

This guide will analyze a potent pyrazole-based VEGFR-2 inhibitor, designated Compound 3i , from a recent study on anti-prostate cancer agents.[5][6] We will compare its performance against a clinically relevant alternative, Sorafenib, and provide the detailed experimental frameworks necessary to evaluate such compounds.

Comparative Efficacy: A Pyrazole-Based VEGFR-2 Inhibitor vs. Sorafenib

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels form, which is critical for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The following data, synthesized from preclinical studies, compares the novel pyrazole derivative Compound 3i (a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one) with the multi-kinase inhibitor Sorafenib.[5][6]

Table 1: Comparative Performance Data of Compound 3i and Sorafenib

ParameterCompound 3iSorafenib (Reference)Key Insight
Target VEGFR-2VEGFR-2, PDGFR, Raf kinasesCompound 3i was specifically evaluated for its potent VEGFR-2 inhibition.
In Vitro IC₅₀ (VEGFR-2) 8.93 nM30 nMThe novel pyrazole derivative shows approximately 3-fold higher potency in enzymatic assays.[5]
In Vitro IC₅₀ (PC-3 Cells) 1.24 µM1.13 µMBoth compounds exhibit comparable cytotoxicity against the PC-3 human prostate cancer cell line.[5]
In Vivo Model Prostate Cancer Xenograft (Mice)Prostate Cancer Xenograft (Mice)Standard preclinical model for evaluating anti-prostate cancer agents.
Tumor Growth Inhibition 49.8%Not specified in this study, but used as a reference drug.Compound 3i demonstrates significant tumor growth inhibition in vivo.[5][6]
Mechanism of Action Apoptosis induction, Cell cycle arrest at S-phaseMulti-kinase inhibitionThe pyrazole derivative's efficacy is linked to downstream effects of potent VEGFR-2 inhibition.[5]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The decision to target VEGFR-2 is based on its central role in angiogenesis. The binding of its ligand, VEGF-A, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, compounds like Compound 3i block this entire downstream cascade.

Below is a diagram illustrating the core VEGFR-2 signaling pathway and the point of inhibition.

VEGFR2_Pathway VEGFA VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Compound 3i (Pyrazole Derivative) Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Design for In Vivo Efficacy Assessment

A robust and well-controlled in vivo study is paramount for validating the therapeutic potential of a new chemical entity. The experimental workflow must be designed to yield statistically significant and reproducible results. The choice of an appropriate animal model, such as a xenograft using a relevant human cancer cell line (e.g., PC-3 for prostate cancer), is a critical first step.

The following diagram outlines a typical workflow for an in vivo efficacy study.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis A 1. Cell Culture (PC-3 Human Prostate Cancer) C 3. Subcutaneous Injection of PC-3 Cells A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Groups (When tumors reach ~100-150 mm³) D->E F 6. Treatment Initiation - Vehicle Control - Compound 3i - Reference Drug E->F G 7. Daily Monitoring - Tumor Volume - Body Weight - Clinical Signs F->G H 8. Study Termination (Pre-defined endpoint) G->H I 9. Tumor Excision & Weight Measurement H->I J 10. Data Analysis (TGI %, Statistical Tests) I->J

Caption: Standard workflow for a tumor xenograft efficacy study.

Detailed Experimental Protocol: Prostate Cancer Xenograft Model

This protocol is a self-validating system, incorporating a vehicle control to establish a baseline for tumor growth and a reference drug (positive control) to benchmark the efficacy of the test compound.

Objective: To evaluate the in vivo antitumor efficacy of Compound 3i in a PC-3 prostate cancer xenograft mouse model.

Materials:

  • Cell Line: PC-3 (human prostate adenocarcinoma).

  • Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Test Article: Compound 3i, formulated in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Vehicle Control: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.

  • Reference Control: Sorafenib, formulated as per literature standards.

  • Equipment: Calipers, analytical balance, sterile syringes and needles.

Methodology:

  • Cell Preparation:

    • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume (V) is calculated using the formula: V = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o., daily)

      • Group 2: Compound 3i (e.g., 50 mg/kg, p.o., daily)

      • Group 3: Reference Drug (e.g., Sorafenib, 30 mg/kg, p.o., daily)

  • Treatment and Monitoring:

    • Administer the assigned treatments for a pre-determined period (e.g., 21 days).

    • Record tumor volume and body weight for each mouse every 2-3 days. The causality behind monitoring body weight is crucial; significant weight loss (>15-20%) is a key indicator of systemic toxicity and may necessitate euthanasia.

    • Observe the animals daily for any signs of distress or toxicity.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Excise the tumors and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:

      • TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Vehicle Group)] × 100.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed effects.

Conclusion

The this compound scaffold and its relatives represent a highly productive area for the discovery of novel kinase inhibitors. The case study of Compound 3i demonstrates a successful application of this chemical class, yielding a potent VEGFR-2 inhibitor with significant in vivo anti-tumor activity in a prostate cancer model.[5][6] Its superior in vitro potency compared to a standard-of-care drug highlights the potential for developing next-generation therapeutics.[5] The methodologies outlined in this guide provide a robust framework for the preclinical validation of such compounds, emphasizing the importance of rigorous, controlled, and well-rationalized experimental design.

References

A Researcher's Guide to the Synthesis and Bioassay of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Pyrazole Scaffold

The 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid motif represents a privileged scaffold in modern medicinal chemistry. This heterocyclic core is a key structural feature in a multitude of small molecules designed to interact with various biological targets, most notably protein kinases.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.[1] The pyridinyl-pyrazole core, with its specific arrangement of hydrogen bond donors and acceptors, and its ability to be readily functionalized, offers a versatile platform for the design of such inhibitors.[2]

This guide provides a comprehensive overview of the synthesis and bioassay of this compound. It is intended to serve as a practical resource for researchers by not only detailing established protocols but also critically evaluating the factors that influence their reproducibility. By presenting comparative data and discussing the underlying chemical and biological principles, this document aims to empower scientists to make informed decisions in their experimental design, leading to more robust and reliable results.

Synthesis of this compound: A Comparative Look at Synthetic Routes

The synthesis of N-aryl pyrazole-4-carboxylic acids is most commonly achieved through a multi-step sequence involving the formation of the pyrazole ring, followed by the introduction or modification of the carboxylic acid functionality. The Knorr pyrazole synthesis and its variations are central to the construction of the pyrazole core.[4][5][6] This reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][6]

A prevalent and reproducible strategy for the synthesis of the title compound involves a two-step process: the initial synthesis of the corresponding ethyl ester, followed by its hydrolysis to the carboxylic acid.

Synthetic Workflow Overview

Synthesis_Workflow 3-Hydrazinopyridine 3-Hydrazinopyridine Knorr_Synthesis Knorr Pyrazole Synthesis 3-Hydrazinopyridine->Knorr_Synthesis Ethyl_2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl_2-formyl-3-oxopropanoate->Knorr_Synthesis Ethyl_Ester Ethyl 1-(pyridin-3-yl)-1H- pyrazole-4-carboxylate Knorr_Synthesis->Ethyl_Ester Hydrolysis Hydrolysis Ethyl_Ester->Hydrolysis Final_Product 1-(Pyridin-3-yl)-1H- pyrazole-4-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (5-10 volumes), add 3-hydrazinopyridine (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.[7]

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reaction Conditions: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to approximately pH 3-4 with a dilute acid (e.g., 1M HCl). The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]

Discussion on Synthetic Reproducibility

The reproducibility of the Knorr pyrazole synthesis can be influenced by several factors:

FactorImpact on ReproducibilityMitigation Strategies
Purity of Starting Materials Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower yields.Use high-purity, well-characterized starting materials.
Reaction Temperature and Time Incomplete reactions or decomposition of products can occur with improper temperature control and reaction duration.Precise temperature control and consistent reaction monitoring (e.g., by TLC or LC-MS) are crucial.
pH of the Reaction Medium The pH can significantly affect the rate of reaction and, in the case of unsymmetrical dicarbonyls, the regioselectivity.[5]Careful control of pH, especially in acid- or base-catalyzed variations, is necessary.
Solvent Choice The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.Consistent use of the same grade and source of solvent is recommended.
Purification Method The efficiency of purification can impact the final purity and overall yield.A well-defined and consistently applied purification protocol (recrystallization or chromatography) is essential.

Recent studies using transient flow methodologies have revealed that the kinetics of the Knorr synthesis can be more complex than previously understood, with potential for autocatalysis and the formation of unexpected intermediates.[9][10] These findings underscore the importance of tightly controlled reaction conditions to ensure reproducibility.

Bioassays for Pyridinyl-Pyrazole Derivatives: A Focus on Kinase Inhibition

Given that pyridinyl-pyrazole scaffolds are frequently found in kinase inhibitors, a relevant bioassay for this compound would be an in vitro kinase inhibition assay.[1][2] The choice of kinase(s) to test against would ideally be guided by prior knowledge of the biological targets of structurally similar compounds. For the purpose of this guide, we will consider a generic kinase assay protocol that can be adapted to various kinases.

Key Concepts in Kinase Assays

The fundamental principle of a kinase assay is to measure the phosphorylation of a substrate by a kinase. The inhibitory potential of a compound is determined by its ability to reduce this phosphorylation event. Modern kinase assays are typically non-radioactive and can be broadly categorized into fluorescence-based and luminescence-based methods.[11][12]

Comparative Overview of Common Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.Homogeneous (mix-and-read), cost-effective.[11]Susceptible to interference from colored or fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore brought into proximity by the kinase-mediated phosphorylation event.Highly sensitive, robust, and less prone to interference.[11][13]Higher reagent cost.
Luminescence-based (e.g., Kinase-Glo®) Quantifies kinase activity by measuring the amount of ATP remaining in the reaction using a luciferase-luciferin system.[12]High sensitivity, simple, and suitable for universal kinase activity measurement.[11]Indirect measurement of phosphorylation; can be affected by compounds that interfere with luciferase.[14]
Protocol 3: A Generic TR-FRET Kinase Inhibition Assay

This protocol provides a template for a robust and widely used kinase assay format.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and the test compound at appropriate concentrations.

  • Reaction Initiation: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Phosphorylation Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60-120 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin conjugate (acceptor).

  • Signal Measurement: Incubate for 60 minutes at room temperature to allow for the development of the FRET signal. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing a Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Substrate Substrate Protein ERK->Substrate Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: A generalized MAP kinase signaling cascade.

Discussion on Bioassay Reproducibility

The reproducibility of kinase assays is paramount for accurate structure-activity relationship (SAR) studies and the reliable comparison of inhibitor potencies.[3]

Factors Affecting Kinase Assay Reproducibility:

FactorImpact on ReproducibilityBest Practices
Reagent Quality Variability in kinase activity, substrate purity, and ATP concentration can lead to inconsistent results.Use highly purified and well-characterized reagents from a consistent source.
Assay Conditions Incubation times, temperature, and buffer composition (e.g., DMSO tolerance) can significantly affect enzyme kinetics.Standardize and strictly control all assay parameters.
Assay Technology Different assay formats can yield different IC50 values for the same compound due to variations in detection principles and susceptibility to interference.[15]Be consistent with the chosen assay technology for a given project. When comparing data from different sources, be mindful of the assay format used.
Data Analysis The method of data normalization and curve fitting can influence the calculated IC50 values.Use a standardized data analysis workflow and appropriate statistical methods.
Intra- and Inter-assay Variability These metrics quantify the precision of the assay within a single experiment and between different experiments, respectively.Regularly calculate and monitor intra- and inter-assay coefficients of variation (CVs) to ensure assay performance.[16]

Acceptable inter-assay CVs are generally less than 15%, while intra-assay CVs should ideally be below 10%.[16]

Conclusion

The successful synthesis and biological evaluation of this compound, and compounds like it, hinge on the implementation of well-controlled and reproducible experimental protocols. For the synthesis, careful attention to the purity of starting materials, reaction conditions, and purification methods is essential to ensure consistent yields and purity. In the realm of bioassays, the choice of a robust and validated kinase assay format, coupled with stringent control over experimental parameters and data analysis, is critical for generating reliable data on inhibitor potency. By understanding and mitigating the sources of variability in both synthesis and bioassays, researchers can enhance the quality and impact of their work in the quest for novel therapeutics.

References

A Comparative Guide to Pyridinyl Pyrazole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the identification of promising scaffolds is a critical step in the journey from a biological hypothesis to a clinical candidate. Among the privileged heterocyclic structures, the pyridinyl pyrazole carboxylic acid moiety has emerged as a versatile and highly tractable scaffold. This guide provides a meta-level comparison of studies on this chemical class, offering insights into their synthesis, structure-activity relationships (SAR), and performance against various biological targets, supported by experimental data from peer-reviewed literature.

Introduction: The Significance of the Pyridinyl Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[1] Its appeal lies in its metabolic stability, synthetic accessibility, and ability to engage in various non-covalent interactions with biological macromolecules. The addition of a pyridine ring introduces a basic nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility. The carboxylic acid group provides a crucial handle for forming salt pairs, hydrogen bonds, or for further chemical modification into esters and amides, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

This unique combination of functionalities makes pyridinyl pyrazole carboxylic acids a highly sought-after scaffold in modern drug discovery, with applications spanning a wide range of therapeutic areas.[2][4]

Comparative Analysis of Biological Activities

Pyridinyl pyrazole carboxylic acids and their derivatives have been investigated for a multitude of biological activities. This section compares their performance in several key therapeutic areas.

Protein Kinase Inhibition

Aberrant protein kinase activity is a hallmark of many diseases, particularly cancer. The pyridinyl pyrazole scaffold has proven to be an effective hinge-binding motif for many kinase inhibitors.[5][6][7]

A study by Nielsen et al. explored a series of pyrazole carboxamides and carboxylic acids as inhibitors of several protein kinases, including CK2, AKT1, PKA, PKCα, and p38 MAP kinase.[5][6] Their findings demonstrated that subtle structural modifications to the scaffold could significantly impact potency and selectivity. For instance, the strategic placement of substituents on the pyrazole and aryl moieties allows for the optimization of interactions within the ATP-binding pocket of the target kinase.[5][6]

In a separate investigation, a novel pyrazole-phenyl scaffold was identified as a potent and highly selective inhibitor of Rho kinase (ROCK-II).[8] The pyrazole headgroup was found to form two crucial hydrogen bonds with the hinge region of the enzyme, highlighting the importance of this moiety for potent inhibition.[8]

Table 1: Comparative Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound ClassTarget KinaseKey FindingsReference
Pyrazole Carboxamides/Carboxylic AcidsCK2, AKT1, PKA, PKCα, SAPK2a (p38)Demonstrated that the scaffold can be tuned to inhibit a range of kinases.[5][6][7]
Pyrazole-based HeterocyclesMeprin α and βIntroduction of a cyclic moiety on the pyrazole core was favorable for inhibition.[9]
4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamidesROCK-IIPyrazole headgroup acts as a key hinge-binding element, leading to high potency and selectivity.[8]
Imidazo[4,5-b] pyridine linked pyrazolesAurora-A kinaseAchieved potent and selective inhibition with IC50 values in the nanomolar range.[10]
Anticancer and Anti-inflammatory Activity

The anticancer and anti-inflammatory properties of pyrazole derivatives are often linked to their ability to inhibit key signaling pathways.[10] For example, some compounds have shown significant growth inhibition in cancer cell lines such as MCF-7 (human breast cancer).[5][6] The mechanism of action for some of these compounds involves cell cycle arrest.[5][6]

The anti-inflammatory effects of pyrazole derivatives are well-documented, with celecoxib being a prime example. Newer research has focused on developing derivatives with improved safety profiles and dual inhibitory activities, such as targeting both COX-2 and 5-LOX.[11]

Antimicrobial and Antifungal Activity

The pyridinyl pyrazole scaffold has also been explored for its antimicrobial and antifungal properties. A study on novel pyrazole carboxylic and dicarboxylic acid derivatives revealed inhibitory effects against various bacterial and fungal pathogens.[12] The structure-activity relationship analysis indicated that the position of electronegative atoms, such as fluorine and oxygen, and their associated charges are crucial for antifungal activity against Candida albicans.[12]

Structure-Activity Relationship (SAR) Insights

The extensive research on pyridinyl pyrazole carboxylic acids has generated valuable SAR data, guiding the design of more potent and selective compounds.

A general SAR trend indicates that the nature and position of substituents on both the pyrazole and pyridine rings significantly influence biological activity. For instance, in the context of antifungal agents, electron-withdrawing groups on the phenyl ring attached to the pyrazole often enhance activity.[12]

The following diagram illustrates a generalized SAR for pyridinyl pyrazole carboxylic acids based on published findings.

SAR_Summary cluster_scaffold Pyridinyl Pyrazole Carboxylic Acid Scaffold cluster_modifications Structural Modifications & Impact on Activity cluster_outcomes Biological Outcomes Scaffold Core Scaffold (Pyridinyl Pyrazole Carboxylic Acid) R1 R1 Substituent (on Pyridine) Scaffold->R1 Influences solubility and target interaction R2 R2 Substituent (on Pyrazole) Scaffold->R2 Affects target binding and selectivity R3 R3 Substituent (on Phenyl ring) Scaffold->R3 Modulates potency and metabolic stability Carboxylic_Acid_Mod Carboxylic Acid Modification (Amide, Ester) Scaffold->Carboxylic_Acid_Mod Alters solubility, cell permeability, and prodrug potential Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency R2->Selectivity R3->Potency PK_Properties Pharmacokinetics R3->PK_Properties Carboxylic_Acid_Mod->PK_Properties

Caption: Generalized Structure-Activity Relationship (SAR) for Pyridinyl Pyrazole Carboxylic Acids.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of pyridinyl pyrazole carboxylic acids follow established methodologies in medicinal chemistry.

General Synthetic Workflow

A common synthetic route to pyridinyl pyrazole carboxylic acids involves the cyclocondensation of a hydrazine derivative with a β-ketoester. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid.

Synthesis_Workflow Start Starting Materials (Hydrazine derivative, β-ketoester) Step1 Cyclocondensation Start->Step1 Intermediate Pyrazole Ester Intermediate Step1->Intermediate Step2 Saponification/Hydrolysis Intermediate->Step2 Product Pyridinyl Pyrazole Carboxylic Acid Step2->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization

Caption: General Synthetic Workflow for Pyridinyl Pyrazole Carboxylic Acids.

Step-by-Step Protocol for a Representative Synthesis:

  • Cyclocondensation: To a solution of the appropriate hydrazine derivative in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding β-ketoester.[13][14] Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrazole ester.

  • Saponification: The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[9] The mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).

  • Acidification and Product Isolation: The reaction mixture is cooled and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

  • Purification and Characterization: The crude product is purified by recrystallization or column chromatography.[15] The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[15]

In Vitro Biological Evaluation Workflow

The biological activity of the synthesized compounds is typically assessed through a series of in vitro assays.

Bioassay_Workflow Compound Synthesized Compound Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Compound->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of related targets) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Cytotoxicity) Dose_Response->Cell_Based_Assay Data_Analysis Data Analysis & SAR Selectivity_Panel->Data_Analysis Cell_Based_Assay->Data_Analysis

Caption: General Workflow for In Vitro Biological Evaluation.

Step-by-Step Protocol for a Kinase Inhibition Assay:

  • Reagents and Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations. Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Procedure: In a microplate, add the kinase, test compound, and substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO alone). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyridinyl pyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and versatile binding capabilities have led to the development of potent and selective modulators of various biological targets. Future research in this area will likely focus on exploring novel substitutions to further optimize pharmacokinetic properties, enhance selectivity, and explore new therapeutic applications. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation drugs based on this privileged scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound with significant potential in pharmaceutical research and development, 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid demands a thorough understanding of its safe handling, storage, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes critical safety information based on the known hazards of its constituent chemical groups—pyridine, pyrazole, and carboxylic acid—as well as data from structurally similar compounds. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Assessment: A Synthesis of Known Risks

This compound is a heterocyclic aromatic compound. While specific toxicological data is not yet widely available, an analysis of its structure points to several potential hazards. The pyridine moiety suggests potential for harmful effects if inhaled, ingested, or absorbed through the skin, and it is known for its strong, unpleasant odor.[1] The pyrazole-carboxylic acid portion, along with data from similar compounds, indicates a likelihood of skin and eye irritation, and potential respiratory irritation, particularly when handled as a solid powder.[2][3][4]

Based on available data for analogous compounds, the following GHS hazard classifications should be anticipated:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][3][4]

Table 1: Hazard Identification and Rationale

Hazard CategoryAnticipated Hazard StatementRationale
Acute Toxicity (Oral) H302: Harmful if swallowedBased on data for similar pyridine and pyrazole derivatives.[2][5]
Skin Irritation H315: Causes skin irritationA common hazard for carboxylic acids and heterocyclic compounds.[2][3][4]
Eye Irritation H319: Causes serious eye irritationAcidic nature and data on analogous compounds indicate a high potential for eye damage.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationFine powders of organic compounds can irritate the respiratory tract.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield worn over safety glasses.[6][7]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][6] A chemical-resistant lab coat or apron.[1][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor and acid gas cartridges should be used when handling the powder outside of a fume hood or if aerosolization is possible.[6][7][8]To protect against the inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes.[6]To protect feet from spills.

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep Assess Risks & Gather PPE Don_Gown Don Lab Coat/Apron Prep->Don_Gown Don_Goggles Don Safety Goggles/ Face Shield Don_Gown->Don_Goggles Don_Gloves Don Inner Gloves Don_Goggles->Don_Gloves Enter_Hood Enter Designated Fume Hood Area Don_Gloves->Enter_Hood Don_Outer_Gloves Don Outer Gloves Enter_Hood->Don_Outer_Gloves Handle_Compound Weigh and Handle Compound Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves Doff Outer Gloves (in hood) Handle_Compound->Doff_Outer_Gloves Decontaminate Decontaminate Workspace Doff_Outer_Gloves->Decontaminate Doff_Gown Doff Lab Coat/Apron Decontaminate->Doff_Gown Doff_Goggles Doff Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Inner_Gloves Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes exposure and reduces the risk of accidents.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Pre-Handling Check: Before starting, ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Weighing: Use dedicated spatulas and weighing boats. Handle the compound gently to avoid creating dust.

3.2. Solution Preparation:

  • Solvent Addition: When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Container Management: Keep containers covered as much as possible during dissolution. Clearly label all solutions with the chemical name and known hazards.[7]

3.3. Post-Experiment Decontamination:

  • Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.[7]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. Being prepared is critical.

IncidentImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][9]Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1][2][9]Seek immediate medical attention.
Inhalation Move the person to fresh air.[2][9]If breathing is difficult or irritation persists, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5]Seek immediate medical attention.
Spill For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[10] For large spills, evacuate the area and contact your institution's environmental health and safety office.[10]Ensure the spill area is well-ventilated during cleanup.
Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

5.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][11][12]

  • Store away from heat and sources of ignition.[1][10]

5.2. Disposal:

All waste containing this compound must be treated as hazardous waste.[6][7]

  • Solid Waste: Collect any contaminated solid waste (e.g., weighing boats, paper towels) in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste.[6]

  • Waste Pickup: Follow your institution's established procedures for hazardous waste pickup.

Diagram 2: Waste Disposal Decision Tree

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Is the material contaminated with This compound? Start->Is_Contaminated Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Hazardous_Waste Treat as Hazardous Waste Is_Contaminated->Hazardous_Waste Yes Waste_Type What is the waste form? Hazardous_Waste->Waste_Type Solid_Waste Collect in Labeled Solid Waste Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Waste_Type->Liquid_Waste Liquid Empty_Container Triple-Rinse Container (Collect first rinse as hazardous) Waste_Type->Empty_Container Empty Container Arrange_Pickup Arrange for Hazardous Waste Pickup Solid_Waste->Arrange_Pickup Liquid_Waste->Arrange_Pickup Empty_Container->Arrange_Pickup

Caption: Decision-making process for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.